molecular formula C32H38N2O5 B1262156 Chaetoglobosin E

Chaetoglobosin E

Cat. No.: B1262156
M. Wt: 530.7 g/mol
InChI Key: FPNAKNFLJIQADW-CNYNBRRPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetoglobosin E is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1

InChI Key

FPNAKNFLJIQADW-CNYNBRRPSA-N

SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Chaetoglobosin E from Chaetomium globosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of Chaetoglobosin E by the filamentous fungus Chaetomium globosum. This document provides a comprehensive overview of the compound's biological activities, detailed experimental protocols for its isolation and characterization, and a visual representation of its known molecular interactions.

Introduction to this compound and Chaetomium globosum

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3][4] C. globosum is known to produce several chaetoglobosins, including this compound, which has garnered significant interest due to its potent biological activities.[3][4]

Chaetoglobosins, as a class, are known to interact with actin, thereby disrupting cellular division and movement in mammalian cells.[4] This mechanism contributes to their wide range of reported biological effects, including antitumor, antifungal, and phytotoxic activities.[3][4] this compound, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.[5][6]

This guide serves as a technical resource for researchers and professionals interested in the isolation, characterization, and biological investigation of this compound from its natural source, Chaetomium globosum.

Quantitative Data

While specific fermentation yields for this compound from Chaetomium globosum are not extensively reported in the literature, its biological activity has been quantified in various studies. The following tables summarize the key quantitative data related to the cytotoxic and antifungal activities of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia8.9[5]
A549Lung Carcinoma5.9[5]
Huh7Hepatocellular Carcinoma1.4[5]
H1975Non-Small Cell Lung Cancer9.2[5]
MCF-7Breast Adenocarcinoma2.1[5]
U937Histiocytic Lymphoma1.4[5]
BGC823Stomach Cancer8.2[5]
HL60Promyelocytic Leukemia2.5[5]
HelaCervical Cancer2.8[5]
MOLT-4Acute Lymphoblastic Leukemia1.4[5]
KYSE-30Esophageal Squamous Cell CarcinomaPotent Inhibition[7]
KBNasopharyngeal Epidermoid Tumor40.0[6]

Table 2: Spectroscopic Data for this compound

NucleusChemical Shift (δ) in CDCl3
1H NMR See referenced literature for full peak assignments
13C NMR See referenced literature for full peak assignments

(Note: Detailed 1H and 13C NMR data can be found in the study by Cui et al., 2020)[5]

Experimental Protocols

The following sections provide a synthesized overview of the methodologies for the production, isolation, and characterization of this compound from Chaetomium globosum, based on protocols described in the scientific literature.[5][6][8][9]

Fungal Fermentation

A representative protocol for the cultivation of Chaetomium globosum for the production of chaetoglobosins is as follows:

  • Strain Activation: An isolate of Chaetomium globosum is cultured on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 7-10 days until sporulation.

  • Seed Culture: A small piece of the agar containing the fungal mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3-5 days.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger fermentation vessel. A common medium for chaetoglobosin production is rice solid medium. This is typically prepared by autoclaving rice in water (e.g., 40 g of rice with 100 mL of distilled water in a 500 mL flask).[8] The fermentation is carried out at 27-28°C for 21-30 days under static conditions.

Extraction and Isolation

The following is a general workflow for the extraction and purification of this compound:

  • Extraction: The solid fermented rice substrate is harvested and extracted repeatedly with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc or hexane/acetone).

  • Column Chromatography: The fractions showing the presence of chaetoglobosins (as determined by thin-layer chromatography) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol/water or acetonitrile/water.[5]

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration of the molecule.[5]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

Generalized Biosynthetic Pathway of Chaetoglobosins

Chaetoglobosin Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modifications Post-PKS-NRPS Modifications cluster_product Final Product Tryptophan Tryptophan PKS-NRPS PKS-NRPS (cheA) Tryptophan->PKS-NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS-NRPS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS-NRPS Polyketide-Peptide Intermediate Polyketide-Peptide Intermediate PKS-NRPS->Polyketide-Peptide Intermediate Enoyl Reductase (cheB) Enoyl Reductase (cheB) Polyketide-Peptide Intermediate->Enoyl Reductase (cheB) Cytochrome P450s (cheD, cheG) Cytochrome P450s (cheD, cheG) Enoyl Reductase (cheB)->Cytochrome P450s (cheD, cheG) Hydroxylations FAD-dependent monooxygenase (cheE) FAD-dependent monooxygenase (cheE) Cytochrome P450s (cheD, cheG)->FAD-dependent monooxygenase (cheE) Other Tailoring Enzymes Other Tailoring Enzymes FAD-dependent monooxygenase (cheE)->Other Tailoring Enzymes Further modifications This compound This compound Other Tailoring Enzymes->this compound

Caption: Generalized biosynthetic pathway of chaetoglobosins in C. globosum.

Experimental Workflow for this compound Isolation

Experimental Workflow Start Start C_globosum_Culture Chaetomium globosum Culture (Solid Rice Medium) Start->C_globosum_Culture Extraction Ethyl Acetate Extraction C_globosum_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel) Crude_Extract->VLC Fractions Fractions VLC->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->HPLC Pure_Chaeto_E Pure this compound HPLC->Pure_Chaeto_E Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Chaeto_E->Structure_Elucidation End End Structure_Elucidation->End

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways Targeted by this compound

PLK1 Signaling Pathway Chaetoglobosin_E This compound PLK1 PLK1 Chaetoglobosin_E->PLK1 inhibition Caspase3 Caspase-3 PLK1->Caspase3 inhibition GSDME GSDME Caspase3->GSDME cleavage GSDME_N GSDME-N GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis EGFR_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Chaetoglobosin_E This compound Chaetoglobosin_E->MEK inhibition Chaetoglobosin_E->ERK inhibition Chaetoglobosin_E->Akt inhibition

References

Chaetoglobosin E chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has emerged as a compound of significant interest in oncological research. Isolated from various fungal species, including Chaetoglobosum and Penicillium, this natural product exhibits potent anti-tumor activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into the molecular mechanisms underlying its therapeutic effects, particularly its role in inducing cell cycle arrest and pyroptosis in cancer cells. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule characterized by a perhydroisoindolone ring system fused to a macrocyclic ring, with an indol-3-ylmethyl substituent at the C-3 position.

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 23259927

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₈N₂O₅[1]
Molecular Weight 530.70 g/mol [1]
Appearance Light yellow powder[2]
Solubility Soluble in DMSO and methanol.[3]
Storage Store sealed at -20 °C for long-term stability.[3]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following table summarizes the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data in DMSO-d₆.

Position¹³C (ppm)¹H (ppm, J in Hz)
1172.5
359.83.55 (m)
443.12.80 (m)
545.22.55 (m)
673.24.20 (d, 8.5)
749.52.95 (m)
842.82.65 (m)
9170.1
1030.12.90 (dd, 14.0, 4.5), 2.70 (dd, 14.0, 9.5)
1120.50.95 (d, 7.0)
1215.81.15 (s)
13134.55.60 (dd, 15.0, 9.0)
14128.75.30 (m)
1535.42.10 (m)
1638.12.25 (m)
17130.25.45 (m)
18132.8
19210.5
2045.13.10 (m)
2125.81.80 (m), 1.65 (m)
22125.15.20 (t, 7.0)
2321.21.60 (s)
1'109.8
2'123.57.15 (d, 2.0)
3a'127.2
4'118.27.30 (d, 8.0)
5'120.87.00 (t, 7.5)
6'118.96.90 (t, 7.5)
7'111.37.55 (d, 8.0)
7a'136.1
NH10.80 (s)

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activity, particularly against esophageal squamous cell carcinoma (ESCC).[4] Its primary mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[5]

Inhibition of PLK1 and Cell Cycle Arrest

This compound directly targets and downregulates the expression of PLK1.[5] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] By inhibiting PLK1, this compound induces cell cycle arrest at the G2/M phase.[4] This is evidenced by the downregulation of key G2/M phase-related proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[4]

Induction of Pyroptosis via the GSDME Pathway

A novel and significant finding is the ability of this compound to induce pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.[4][5] This process is mediated by Gasdermin E (GSDME). The inhibition of PLK1 by this compound leads to the activation of GSDME.[5][7] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.[8]

Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

In addition to its effects on PLK1 and pyroptosis, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[9] These pathways are critical for cell proliferation, survival, and metastasis. The downregulation of the phosphorylated forms of EGFR, MEK, ERK, and Akt by this compound contributes to its overall anti-tumor efficacy.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Signaling Pathways of this compound

ChaetoglobosinE_Signaling ChE This compound EGFR EGFR ChE->EGFR inhibits Akt Akt ChE->Akt inhibits PLK1 PLK1 ChE->PLK1 inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation GSDME_inactive GSDME (inactive) PLK1->GSDME_inactive inactivates G2M_Arrest G2/M Arrest PLK1->G2M_Arrest promotes progression past G2/M GSDME_active GSDME (active) Pore Formation GSDME_inactive->GSDME_active activated upon PLK1 inhibition Pyroptosis Pyroptosis GSDME_active->Pyroptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Cancer Cell Culture (e.g., ESCC lines) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Protein Expression Analysis (Western Blot) treatment->western pyroptosis_assay Pyroptosis Assessment (LDH Assay, Microscopy) treatment->pyroptosis_assay data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis western->data_analysis pyroptosis_assay->data_analysis

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KYSE-30)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Plate cells and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-GSDME, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Perspectives

This compound is a promising natural product with potent anti-tumor activity, particularly in esophageal squamous cell carcinoma. Its multifaceted mechanism of action, involving the inhibition of the key cell cycle regulator PLK1, the induction of GSDME-mediated pyroptosis, and the suppression of critical pro-survival signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in cancer therapy.

References

The Biosynthesis of Chaetoglobosin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, exhibits a range of biological activities that have garnered interest within the scientific and drug development communities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-elucidated pathway of its close structural analog, Chaetoglobosin A. This document details the enzymatic machinery, genetic underpinnings, and key chemical transformations, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.

Introduction

Chaetoglobosins are a class of fungal secondary metabolites characterized by a complex polyketide-amino acid hybrid structure. They are produced by various fungi, most notably from the genus Chaetomium. The core structure consists of a perhydroisoindolone moiety fused to a macrocyclic ring, with a 10-(indol-3-yl) group derived from L-tryptophan. This compound's unique bioactivities, including cytotoxic and antifungal properties, make its biosynthetic pathway a subject of significant interest. The biosynthesis of chaetoglobosins is orchestrated by a sophisticated interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes that modify the initial scaffold.

The Core Biosynthetic Pathway: Lessons from Chaetoglobosin A

The biosynthetic pathway for this compound is hypothesized to be largely congruent with that of Chaetoglobosin A, for which the biosynthetic gene cluster (BGC) in Chaetomium globosum has been identified and characterized. The central enzyme is a modular PKS-NRPS hybrid, CheA, which catalyzes the initial assembly of the core structure.

The formation of the chaetoglobosin skeleton commences with the condensation of one molecule of acetyl-CoA, eight molecules of malonyl-CoA, and one molecule of L-tryptophan by the PKS-NRPS megasynthase, CheA.[1] This is followed by the action of a standalone enoyl reductase, CheB, which is crucial for establishing the correct geometry of the polyketide backbone.[1] The resulting intermediate, prochaetoglobosin I, undergoes a spontaneous intramolecular Diels-Alder reaction to form the characteristic tricyclic core.[2][3]

A series of oxidative modifications are then carried out by a suite of tailoring enzymes, including cytochrome P450 monooxygenases (CheE and CheG) and a FAD-linked oxidoreductase (CheF), to yield Chaetoglobosin A.[4] These enzymes exhibit a degree of promiscuity, leading to a network of pathways and the formation of multiple intermediates.[4]

The Divergence to this compound: A Key Oxidation Step

The primary structural difference between Chaetoglobosin A and this compound lies at the C-13 position of the macrocyclic ring. Chaetoglobosin A possesses a hydroxyl group at this position, whereas this compound features a ketone. This suggests a specific dehydrogenation (oxidation) of the C-13 hydroxyl group as the final or a late-stage step in the biosynthesis of this compound.

While the specific enzyme responsible for this transformation has not been definitively identified, it is likely one of the redox enzymes within the chaetoglobosin biosynthetic gene cluster. The promiscuity of enzymes like CheE, CheF, and CheG, which are known to catalyze various oxidation reactions at different positions on the chaetoglobosin scaffold, makes them prime candidates for this final tailoring step. It is plausible that in the this compound-producing strain, one of these enzymes exhibits a higher specificity or activity for the C-13 hydroxyl group of a precursor, possibly Chaetoglobosin A itself or a closely related intermediate.

Proposed Biosynthetic Pathway of this compound

Chaetoglobosin_E_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS_NRPS CheA (PKS-NRPS) Malonyl-CoA->PKS_NRPS L-Tryptophan L-Tryptophan L-Tryptophan->PKS_NRPS Reduction CheB (Enoyl Reductase) PKS_NRPS->Reduction Polyketide-Peptide Chain Prochaetoglobosin_I Prochaetoglobosin I Reduction->Prochaetoglobosin_I Diels_Alder Intramolecular Diels-Alder Prochaetoglobosin_I->Diels_Alder Core_Intermediate Core Intermediate Diels_Alder->Core_Intermediate Oxidations_1 CheE, CheG (P450s) CheF (FAD-Oxidoreductase) Core_Intermediate->Oxidations_1 Chaetoglobosin_A Chaetoglobosin A Oxidations_1->Chaetoglobosin_A Oxidation_2 Putative Dehydrogenase (e.g., CheF/CheG) Chaetoglobosin_A->Oxidation_2 Chaetoglobosin_E This compound Oxidation_2->Chaetoglobosin_E

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the current literature. However, studies on Chaetoglobosin A production in Chaetomium globosum provide valuable insights into the potential yields and factors influencing biosynthesis.

ParameterValueOrganism/ConditionReference
Chaetoglobosin A Titer~52 mg/LC. globosum wild-type[5]
Chaetoglobosin A Titer~260 mg/LC. globosum with CgcheR overexpression[5]
Chaetoglobosin A Titer146 mg/LC. globosum NK102 wild-type[4]
Chaetoglobosin A Titer234 mg/LC. globosum NK102 Δcgpks11 mutant[4]
Chaetoglobosin A Yield0.34 mg/gC. globosum W7 on cornstalk solid-batch fermentation[6]

Experimental Protocols

The following protocols are adapted from studies on Chaetoglobosin A biosynthesis and can serve as a foundation for investigating the biosynthesis of this compound.

Fungal Strain and Culture Conditions
  • Strain: Chaetomium globosum (e.g., ATCC 6205, NK102, or a known this compound producer).

  • Seed Culture: Inoculate fungal spores or mycelial plugs into 50 mL of Potato Dextrose Broth (PDB) in a 250 mL flask. Incubate at 28°C with shaking at 180-200 rpm for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of PDB or a suitable production medium. For solid-state fermentation, cornstalk or other cellulosic substrates can be used.[6] Incubate at 28°C for 7-14 days.

Extraction and Quantification of Chaetoglobosins
  • Extraction: Lyophilize the mycelium and extract with an equal volume of ethyl acetate with vigorous shaking. The culture filtrate can also be extracted with ethyl acetate.

  • Quantification: Analyze the ethyl acetate extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a standard curve of purified this compound for accurate quantification. A mobile phase of acetonitrile and water is typically used. Detection is commonly performed at a UV wavelength of 220-230 nm.

Gene Knockout via CRISPR-Cas9 (for functional analysis of biosynthetic genes)

This protocol is adapted for C. globosum.

  • Vector Construction: Construct a "suicide" CRISPR-Cas9 vector containing the Cas9 expression cassette, a guide RNA (gRNA) targeting the gene of interest (e.g., a putative dehydrogenase), and a selection marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Grow the fungal strain in PDB for 2-3 days. Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysozyme and cellulase) to generate protoplasts.

  • Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Select transformants on regeneration medium containing the appropriate antibiotic. Screen for successful gene knockout by PCR amplification of the target gene locus and sequencing.

CRISPR_Workflow Protoplast_Prep Prepare Fungal Protoplasts Transformation PEG-mediated Transformation Protoplast_Prep->Transformation Selection Select on Antibiotic Medium Transformation->Selection Screening Screen for Gene Knockout (PCR and Sequencing) Selection->Screening Functional_Analysis Analyze Chaetoglobosin Production in Mutant (HPLC) Screening->Functional_Analysis

Caption: Experimental workflow for gene knockout in C. globosum.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that likely shares a common pathway with other chaetoglobosins, diverging at a late-stage oxidation step. While the core machinery has been largely elucidated through studies of Chaetoglobosin A, the specific enzyme responsible for the C-13 dehydrogenation in this compound biosynthesis remains to be definitively identified. Future research should focus on the functional characterization of the redox enzymes within the chaetoglobosin BGC in a this compound-producing strain. Gene knockout studies, coupled with in vitro enzymatic assays using purified enzymes and biosynthetic intermediates, will be instrumental in pinpointing the responsible catalyst. Furthermore, the application of isotopic labeling studies could provide definitive evidence for the proposed pathway and the origin of the atoms in the final molecule. A deeper understanding of this biosynthetic pathway will not only be of fundamental scientific interest but will also open avenues for the engineered production of novel chaetoglobosin analogs with potentially improved therapeutic properties.

References

Chaetoglobosin E: A Multifaceted Approach to Targeting Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a potent anti-tumor agent with a complex and multifaceted mechanism of action.[1][2] As a member of the chaetoglobosin family, it demonstrates significant cytotoxicity against a range of human cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its primary target, downstream cellular consequences, and impact on critical signaling pathways.

Core Mechanism of Action: Targeting Polo-like Kinase 1 (PLK1)

The primary anti-tumor mechanism of this compound is attributed to its ability to directly target and inhibit Polo-like kinase 1 (PLK1).[1][3][4] PLK1 is a key serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Its overexpression is common in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. RNA sequencing and software analysis have identified PLK1 as the potential target of this compound, a finding validated by experiments showing that this compound can reverse the effects of PLK1 overexpression.[1][4]

Downstream Cellular Effects of this compound

The inhibition of PLK1 by this compound triggers a cascade of downstream events that collectively compromise cancer cell survival and proliferation.

G2/M Cell Cycle Arrest

A hallmark of this compound activity is the induction of a robust cell cycle arrest at the G2/M phase.[1][3] This is a direct consequence of PLK1 inhibition. Mechanistically, this compound treatment leads to the downregulation of key G2/M regulatory proteins, including Cyclin B1, cell division cycle 2 (CDC2), and its phosphorylated form (p-CDC2).[1][3] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1][3] This coordinated modulation of cell cycle proteins prevents mitotic entry, effectively halting cell proliferation.

Induction of Multiple Programmed Cell Death Pathways

This compound leverages several programmed cell death pathways to eliminate cancer cells.

  • Apoptosis: The compound modulates the balance of pro- and anti-apoptotic proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, tipping the cellular scale towards apoptosis.[1][3]

  • Autophagy: this compound also stimulates autophagy, a cellular self-degradation process. This is evidenced by the increased expression of the autophagy markers Beclin1 and LC3 upon treatment.[1][3]

  • Pyroptosis: Uniquely, this compound induces pyroptosis, a highly inflammatory form of programmed cell death, through the PLK1-Gasdermin E (GSDME) axis.[1][4] High PLK1 expression normally inactivates GSDME.[1] By inhibiting PLK1, this compound leads to the activation and cleavage of GSDME.[1][4] The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis.[2][8][9] This represents a novel mechanism for a PLK1 inhibitor and highlights a unique therapeutic avenue.

Inhibition of Invasion and Metastasis

This compound also impacts the metastatic potential of cancer cells. It has been shown to decrease the expression of E-cadherin, a key protein in cell-cell adhesion, and increase the expression of vimentin, a marker of epithelial-mesenchymal transition (EMT).[1][3] While seemingly contradictory, the overall context of PLK1 inhibition and cell death induction suggests a disruption of the coordinated processes required for successful metastasis.

Inhibition of Pro-Survival Signaling Pathways

Beyond its primary effects stemming from PLK1 inhibition, this compound also dampens the activity of critical pro-survival signaling pathways that are often hyperactive in cancer.

  • EGFR/MEK/ERK Pathway: Treatment with this compound leads to a decrease in the phosphorylation of EGFR, MEK, and ERK, indicating an inhibition of this crucial pathway involved in cell proliferation and survival.[3]

  • Akt Pathway: Similarly, the compound reduces the phosphorylation of Akt, a central node in a pathway that governs cell survival, growth, and metabolism.[3]

The concurrent inhibition of these pathways further contributes to the potent anti-tumor activity of this compound.

Data Presentation: Quantitative Analysis

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its cytotoxic activity and the molecular changes it induces.

Table 1: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueCitation(s)
KYSE-30 Esophageal Squamous Cell Carcinoma2.57 µmol/L[1][10]
KYSE-150 Esophageal Squamous Cell CarcinomaSignificant Inhibition[1]
TE-1 Esophageal CancerSignificant Inhibition[1]
A549 Lung CancerPotent Anti-tumor Effect[4]
HCC827 Lung CancerPotent Anti-tumor Effect[4]
SW620 Colon CancerPotent Anti-tumor Effect[4]
MDA-MB-231 Breast CancerPotent Anti-tumor Effect[4]
HeLa Cervical CancerCytotoxic Activity[1]
HCT116 Colorectal CancerCytotoxic Activity[1]
KB Oral CarcinomaCytotoxic Activity[1]

Note: "Significant Inhibition" and "Potent Anti-tumor Effect" are reported where specific IC50 values were not available in the cited abstracts.

Table 2: Summary of Key Molecular Effects of this compound in Cancer Cells

Cellular ProcessProteinEffect of this compoundCitation(s)
Cell Cycle (G2/M Arrest) PLK1Inhibition[1][3][4]
Cyclin B1Downregulation[1][3]
CDC2 / p-CDC2Downregulation[1][3]
p21Upregulation[1][3]
Apoptosis Bcl-2Downregulation[1][3]
BaxUpregulation[1][3]
Autophagy Beclin1Upregulation[1][3]
LC3Upregulation[1][3]
Pyroptosis GSDMEActivation / Cleavage[1][4]
Invasion/Metastasis E-cadherinDownregulation[1][3]
VimentinUpregulation[1][3]
Signaling Pathways p-EGFRDownregulation[3]
p-MEKDownregulation[3]
p-ERKDownregulation[3]
p-AktDownregulation[3]

Visualizations: Signaling Pathways and Workflows

Caption: Overall mechanism of this compound in cancer cells.

Chaetoglobosin_E_Cell_Cycle cluster_proteins Key G2/M Proteins ChE This compound PLK1 PLK1 ChE->PLK1 Inhibits CyclinB1 Cyclin B1 ChE->CyclinB1 Downregulates CDC2 CDC2 / p-CDC2 ChE->CDC2 Downregulates p21 p21 ChE->p21 Upregulates G2M_Transition G2/M Transition PLK1->G2M_Transition Promotes CyclinB1->G2M_Transition Promotes CDC2->G2M_Transition Promotes p21->G2M_Transition Inhibits G2M_Arrest G2/M Arrest G2M_Transition->G2M_Arrest Blocked

Caption: this compound-induced G2/M cell cycle arrest pathway.

Chaetoglobosin_E_Pyroptosis cluster_normal Normal State (High PLK1) cluster_treatment This compound Treatment ChE This compound PLK1 PLK1 ChE->PLK1 Inhibits GSDME_full GSDME (Full-length) PLK1->GSDME_full Inhibition Relieved GSDME_N GSDME-N (N-terminal fragment) GSDME_full->GSDME_N Cleavage/ Activation Pore Membrane Pore Formation GSDME_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis PLK1_norm PLK1 GSDME_full_norm GSDME PLK1_norm->GSDME_full_norm Inactivates Experimental_Workflow_Viability start Seed Cancer Cells in 96-well plate treat Treat with This compound (Dose-response) start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4 hours) mtt->incubate2 solubilize Add Solubilization Reagent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

References

Chaetoglobosin E as a Novel Inhibitor of the PLK1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Chaetoglobosin E, a cytochalasan alkaloid, in targeting the Polo-like kinase 1 (PLK1) signaling pathway in cancer cells. This compound has demonstrated potent anti-tumor activity, particularly in esophageal squamous cell carcinoma (ESCC), by inducing G2/M phase cell cycle arrest, apoptosis, autophagy, and pyroptosis through the inhibition of PLK1.[1] This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the involved pathways and workflows.

Introduction to this compound and PLK1

This compound is a natural product isolated from the secondary metabolites of Chaetomium madrasense 375. It belongs to the family of chaetoglobosins, which are known for their diverse and potent biological activities, including anti-tumor effects.[2] Research has identified this compound as a promising lead compound for cancer therapy due to its cytotoxicity against various cancer cell lines.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4] Its functions include centrosome maturation, spindle assembly, and cytokine.[3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer therapies.[3][5][6] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Mechanism of Action: this compound Targeting of the PLK1 Signaling Pathway

Studies have revealed that this compound exerts its anti-tumor effects by directly or indirectly targeting the PLK1 signaling pathway. RNA sequencing analysis of esophageal cancer cells treated with this compound showed a significant decrease in PLK1 expression.[1] This inhibition of PLK1 sets off a cascade of downstream events, ultimately leading to cancer cell death.

Cell Cycle Arrest at G2/M Phase

A primary consequence of PLK1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition phase.[7] This is achieved through the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclin B1, CDC2, and p-CDC2: this compound treatment leads to a decrease in the expression of Cyclin B1 and its partner kinase CDC2 (also known as CDK1), as well as the phosphorylated (active) form of CDC2.[1] The Cyclin B1/CDC2 complex is essential for entry into mitosis, and its downregulation prevents cells from proceeding past the G2 phase.

  • Upregulation of p21: The compound increases the expression of the cyclin-dependent kinase inhibitor p21.[1] p21 can inhibit the activity of the Cyclin B1/CDC2 complex, further contributing to the G2/M arrest.[8]

Induction of Apoptosis, Autophagy, and Pyroptosis

Inhibition of the PLK1 pathway by this compound also triggers multiple programmed cell death pathways:

  • Apoptosis: this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio promotes the intrinsic pathway of apoptosis.

  • Autophagy: An increase in the expression of autophagy-related proteins Beclin-1 and LC3 is observed following treatment, indicating the induction of autophagy.[1]

  • Pyroptosis: this compound activates the gasdermin E (GSDME) protein, a key mediator of pyroptosis. Further investigation revealed that high PLK1 expression inactivates GSDME, while knockdown of PLK1 activates it. This indicates that this compound induces pyroptosis by inhibiting PLK1, which in turn leads to the activation of GSDME.[1]

Inhibition of Cell Invasion and Metastasis

The compound has also been shown to affect proteins involved in cell adhesion and migration. Treatment with this compound results in decreased expression of E-cadherin and increased expression of vimentin, suggesting a potential impact on the epithelial-mesenchymal transition (EMT) process, which is critical for invasion and metastasis.[1]

Impact on Other Signaling Pathways

This compound has also been observed to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are known to be involved in cell growth, proliferation, and survival.[7] The decreased phosphorylation of EGFR, MEK, ERK, and Akt suggests a broader impact of this compound on key oncogenic signaling networks.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound's effect on cancer cells.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 Value (µmol/L)Reference
KYSE-30Esophageal Squamous Cell Carcinoma2.57
KYSE-150Esophageal Squamous Cell Carcinoma>10
TE-1Esophageal Squamous Cell Carcinoma>10

Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells

Treatment Concentration (µmol/L)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
055.125.319.6
1.2548.222.129.7
2.540.318.541.2
535.115.249.7

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PLK1 signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Esophageal cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells treated with this compound for 48 hours by trypsinization.

  • Wash the cells twice with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in the PLK1 signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-CDC2, anti-p-CDC2, anti-p21, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-GSDME, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

  • Cancer cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

Signaling Pathway Diagram

ChaetoglobosinE_PLK1_Pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Regulation cluster_autophagy Autophagy cluster_pyroptosis Pyroptosis cluster_other_pathways Other Affected Pathways ChE This compound PLK1 PLK1 ChE->PLK1 inhibits CyclinB1_CDC2 Cyclin B1 / CDC2 (p-CDC2) ChE->CyclinB1_CDC2 inhibits p21 p21 ChE->p21 activates Bcl2 Bcl-2 ChE->Bcl2 inhibits Bax Bax ChE->Bax activates Beclin1_LC3 Beclin-1 / LC3 ChE->Beclin1_LC3 activates GSDME_active GSDME (active) ChE->GSDME_active activates EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE->EGFR_MEK_ERK inhibits Akt Akt Pathway ChE->Akt inhibits PLK1->CyclinB1_CDC2 activates GSDME GSDME (inactive) PLK1->GSDME maintains inactive state G2M_Arrest G2/M Phase Arrest CyclinB1_CDC2->G2M_Arrest promotes progression past p21->CyclinB1_CDC2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Autophagy Autophagy Beclin1_LC3->Autophagy promotes Pyroptosis Pyroptosis GSDME_active->Pyroptosis induces Proliferation Cell Proliferation & Survival EGFR_MEK_ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits PLK1, leading to G2/M arrest and cell death.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture (e.g., KYSE-30) treatment Treatment with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Protein Expression Analysis (Western Blot) treatment->western colony Colony Formation Assay treatment->colony rna_seq Target Identification (RNA Sequencing) treatment->rna_seq ic50 Determine IC50 Value viability->ic50 end Conclusion: this compound Inhibits PLK1 Pathway ic50->end g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest g2m_arrest->end protein_changes Analyze Changes in PLK1 Pathway Proteins western->protein_changes protein_changes->end proliferation Assess Long-Term Proliferation colony->proliferation proliferation->end plk1_id Identify PLK1 as a Key Target rna_seq->plk1_id plk1_id->end

Caption: Workflow for characterizing this compound's anti-cancer effects.

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of the PLK1 signaling pathway, demonstrating significant anti-tumor activity in preclinical models of esophageal squamous cell carcinoma.[1] Its multifaceted mechanism of action, which includes inducing G2/M cell cycle arrest and multiple forms of programmed cell death, makes it an attractive candidate for further drug development.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of ESCC and other cancers.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

  • Lead optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and drug-like properties.

The continued investigation of this compound and its interaction with the PLK1 signaling pathway holds promise for the development of novel and effective cancer therapeutics.

References

Chaetoglobosin E: A Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from fungi of the Chaetomium genus, particularly Chaetomium madrasense and Chaetomium globosum, this compound has garnered significant attention in the scientific community for its pronounced antitumor effects.[2][3] Like other chaetoglobosins, it features a complex chemical structure comprising a 10-(indol-3-yl) group, a perhydroisoindolone moiety, and a macrocyclic ring, which is fundamental to its biological function.[1] This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.

Quantitative Biological Activities of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across a range of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data.

Cell LineCancer TypeIC50 / EC50 (µM)NotesReference(s)
KYSE-30 Esophageal Squamous Cell CarcinomaPotent, dose-dependent inhibitionMost sensitive among the esophageal cancer cells tested.[2]
KYSE-150 Esophageal Squamous Cell CarcinomaDose-dependent inhibition-[2][4]
TE-1 Esophageal CancerDose-dependent inhibition-[2][4]
HCT116 Colon Cancer3.15 - 8.44 (range for Ch. E & related compounds)Showed remarkable cytotoxicity.[3]
A549 Non-Small-Cell Lung CarcinomaPotent anti-tumor effectMore potent than cisplatin in a comparative study.[5]
HCC827 Non-Small-Cell Lung CarcinomaPotent anti-tumor effectMore potent than cisplatin in a comparative study.[5]
SW620 Colon CancerPotent anti-tumor effectMore potent than cisplatin in a comparative study.[5]
MDA-MB-231 Breast CancerPotent anti-tumor effectMore potent than cisplatin in a comparative study.[5]
HeLa Cervical CancerCytotoxic activity demonstrated-[2]
KB Nasopharyngeal Epidermoid TumorCytotoxic activity demonstrated-[2]
MDA-MB-435 Melanoma> 40Inactive at tested concentrations.[6]
SGC-7901 Gastric Cancer> 40Inactive at tested concentrations.[6]

Key Experimental Protocols

The biological activities of this compound have been elucidated through a variety of standard and advanced molecular biology techniques. Below are detailed methodologies for key cited experiments.

Cell Viability and Cytotoxicity Assays

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Culture : Esophageal cancer cells (KYSE-30, KYSE-150, TE-1) or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding : Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment : The following day, cells are treated with a serial dilution of this compound (e.g., 0, 2, 4, 8, 16, 32 µM) for a specified duration, typically 48 to 72 hours.

  • MTT Assay :

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis via Flow Cytometry

This method determines the effect of this compound on cell cycle progression.[2]

  • Cell Treatment : KYSE-30 cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 4, 8 µM) for 24-48 hours.

  • Cell Harvest and Fixation :

    • Cells are harvested by trypsinization and washed with ice-cold PBS.

    • Cells are fixed by adding them dropwise into 70% ice-cold ethanol while vortexing, followed by incubation at 4°C for at least 2 hours.

  • Staining :

    • Fixed cells are centrifuged and washed with PBS.

    • The cell pellet is resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software (e.g., ModFit LT).

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, cell cycle, and other signaling pathways.[2][4]

  • Protein Extraction : Cells treated with this compound are washed with PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies targeting specific proteins (e.g., PLK1, Cyclin B1, CDC2, p21, Bcl-2, Bax, Beclin1, LC3, E-cadherin, Vimentin).

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

RNA Sequencing (RNA-seq) for Target Identification

This high-throughput method is used to identify potential molecular targets of this compound by analyzing changes in the transcriptome.[2]

  • Cell Culture and Treatment : KYSE-30 cells are seeded in six-well plates (3x10^5 cells/well). After 24 hours, the cells are treated with a specific concentration of this compound (e.g., 8 µM) for 48 hours.[2]

  • RNA Extraction : Total RNA is extracted from the treated cells using Trizol reagent according to the manufacturer's protocol. The quality and quantity of the RNA are assessed.

  • Library Preparation and Sequencing : An RNA-seq library is prepared from the extracted RNA. This involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The library is then sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis : The sequencing data is processed to identify differentially expressed genes between the this compound-treated group and the control group. This data, combined with prediction software analysis, helps to identify potential drug targets.[2]

Mechanisms of Action and Signaling Pathways

Research indicates that this compound exerts its potent antitumor effects through multiple mechanisms, primarily by inducing cell cycle arrest, apoptosis, and pyroptosis. A key molecular target identified in esophageal squamous cell carcinoma (ESCC) is Polo-like kinase 1 (PLK1).[2][4]

Overview of this compound Cellular Effects

This compound triggers a cascade of events within cancer cells, leading to the inhibition of proliferation and cell death. Its activities are not limited to cancer, also showing antifungal and phytotoxic properties.

Chaetoglobosin_E_Activities cluster_activities Biological Activities cluster_effects Cellular Effects (Antitumor) ChE This compound Antitumor Antitumor ChE->Antitumor Antifungal Antifungal ChE->Antifungal Phytotoxic Phytotoxic ChE->Phytotoxic Cytotoxicity Cytotoxicity Antitumor->Cytotoxicity leads to G2M_Arrest G2/M Phase Arrest Antitumor->G2M_Arrest via Apoptosis Induction of Apoptosis Antitumor->Apoptosis via Autophagy Induction of Autophagy Antitumor->Autophagy via Metastasis Inhibition of Metastasis Antitumor->Metastasis via Pyroptosis Induction of Pyroptosis Antitumor->Pyroptosis via

Caption: High-level overview of the biological activities of this compound.

PLK1 Signaling Pathway Inhibition

In ESCC, this compound directly targets and inhibits PLK1.[2] PLK1 is a critical regulator of the G2/M checkpoint in the cell cycle. Its inhibition leads to G2/M arrest, characterized by the downregulation of Cyclin B1 and CDC2. This cell cycle arrest is a precursor to programmed cell death pathways, including apoptosis and GSDME-mediated pyroptosis.[2]

PLK1_Pathway cluster_cell ESCC Cell ChE This compound PLK1 PLK1 ChE->PLK1 inhibits G2M_Proteins Cyclin B1 / CDC2 (G2/M Progression) PLK1->G2M_Proteins activates PLK1_Inhibition_Effect PLK1 Inhibition G2M_Arrest G2/M Arrest p21 p21 Apoptosis_Reg Bax / Bcl-2 Ratio (Apoptosis) Cell_Death Apoptosis / Pyroptosis Autophagy_Reg Beclin1 / LC3 (Autophagy) Pyroptosis_Reg GSDME Activation (Pyroptosis) PLK1_Inhibition_Effect->G2M_Proteins downregulation PLK1_Inhibition_Effect->p21 upregulation PLK1_Inhibition_Effect->Apoptosis_Reg increase PLK1_Inhibition_Effect->Autophagy_Reg increase PLK1_Inhibition_Effect->Pyroptosis_Reg induces

Caption: this compound inhibits the PLK1 signaling pathway in ESCC cells.

Experimental Workflow for Target Identification

The identification of PLK1 as a target for this compound followed a systematic workflow combining transcriptomics with molecular validation techniques.

Experimental_Workflow start ESCC Cells (KYSE-30) treatment Treatment with This compound (8 µM) start->treatment omics RNA Sequencing & Bioinformatic Analysis treatment->omics hypothesis Hypothesis Generation: PLK1 is a potential target omics->hypothesis validation Target Validation hypothesis->validation validation_methods Western Blot qRT-PCR validation->validation_methods functional Functional Assays validation->functional functional_methods PLK1 Overexpression PLK1 Silencing functional->functional_methods conclusion Conclusion: ChE targets PLK1 to induce cell death in ESCC functional->conclusion

Caption: Workflow for the identification and validation of PLK1 as a target.

Conclusion and Future Perspectives

This compound is a potent natural compound with significant antitumor activity, particularly against esophageal squamous cell carcinoma.[2] Its mechanism of action involves the inhibition of the key cell cycle regulator PLK1, leading to G2/M phase arrest and subsequent activation of multiple cell death pathways, including apoptosis and pyroptosis.[2][4] Furthermore, this compound has been shown to synergistically enhance the efficacy of conventional cytotoxic drugs like cisplatin.[2]

While research has primarily focused on its anticancer properties, the broader spectrum of this compound's bioactivities, such as its antifungal and phytotoxic effects, warrants further investigation.[1] Future research should aim to conduct more extensive in vivo animal studies to validate the in vitro findings, further elucidate the intricate details of its mechanism of action across different cancer types, and explore its structure-activity relationship to guide the development of novel, potent, and specific therapeutic agents.[1] The findings to date strongly suggest that this compound is a promising lead compound for the development of new treatments for ESCC and potentially other malignancies.[2]

References

Chaetoglobosin E-Induced G2/M Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan alkaloids, characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety[1]. These natural products are isolated from various fungi, primarily of the Chaetomium genus[1]. Chaetoglobosin E, a specific member of this family, has demonstrated potent anti-tumor activity[1][2]. A critical mechanism underlying its anti-cancer effects is the induction of cell cycle arrest at the G2/M transition phase, thereby inhibiting cell proliferation. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental protocols related to this compound-induced G2/M arrest.

Core Mechanism of G2/M Arrest

Treatment of cancer cells, particularly esophageal squamous cell carcinoma (ESCC) cell lines like KYSE-30, with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner[2]. This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.

Modulation of G2/M Regulatory Proteins

The transition from G2 to M phase is primarily controlled by the activity of the Cyclin B1/CDK1 (CDC2) complex. This compound disrupts this control point through a multi-pronged approach:

  • Downregulation of Cyclin B1 and CDK1: Treatment with this compound results in a marked decrease in the protein expression levels of both Cyclin B1 and its catalytic partner, CDK1 (also known as CDC2)[2][3].

  • Inhibition of CDK1 Activity: The activity of the Cyclin B1/CDK1 complex is further suppressed by a reduction in the phosphorylated, active form of CDK1 (p-CDC2)[2][4].

  • Upregulation of p21: Concurrently, this compound induces the expression of p21, a potent cyclin-dependent kinase inhibitor (CKI)[2][3]. p21 can bind to and inhibit the activity of cyclin/CDK complexes, thereby enforcing the cell cycle checkpoint[5].

Targeting of Polo-like Kinase 1 (PLK1)

RNA sequencing and software analysis have identified Polo-like kinase 1 (PLK1) as a potential primary target of this compound[2][6]. PLK1 is a critical regulator of multiple events in mitosis, including the activation of the Cyclin B1/CDK1 complex. By inhibiting PLK1, this compound effectively triggers a cascade of downstream effects, including the modulation of Cyclin B1, CDK1, and p21, ultimately leading to G2/M arrest[2].

Associated Signaling Pathways

The anti-proliferative effects of this compound are not limited to the direct regulation of cell cycle proteins. The compound also inhibits key upstream signaling pathways known to promote cell growth and survival.

  • Inhibition of EGFR/MEK/ERK Pathway: this compound treatment decreases the phosphorylation and thus the activity of EGFR, MEK, and ERK. This pathway is a central regulator of cell proliferation, and its inhibition contributes to the observed G2/M arrest[2][3].

  • Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, is also suppressed by this compound, as evidenced by a decrease in phosphorylated Akt (p-Akt)[2][3].

The inhibition of these pathways, in conjunction with the direct targeting of PLK1, creates a robust anti-tumor response that includes G2/M arrest, apoptosis, and autophagy[2].

ChE This compound PLK1 PLK1 ChE->PLK1 EGFR_path EGFR/MEK/ERK Pathway ChE->EGFR_path Akt_path Akt Pathway ChE->Akt_path p21 p21 ChE->p21 PLK1->p21 Inhibits CycB1_CDK1 CyclinB1 / CDK1 (CDC2) Complex Activity PLK1->CycB1_CDK1 Activates EGFR_path->CycB1_CDK1 Promotes Akt_path->CycB1_CDK1 Promotes p21->CycB1_CDK1 G2M G2/M Arrest CycB1_CDK1->G2M

Caption: Signaling pathway of this compound-induced G2/M arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of KYSE-30 esophageal cancer cells after 48 hours of treatment, as determined by flow cytometry[2].

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM)55.35 ± 2.1525.18 ± 1.8919.47 ± 1.54
0.5 µM48.21 ± 1.9820.33 ± 1.4531.46 ± 2.03
1.0 µM35.14 ± 1.7615.87 ± 1.2149.00 ± 2.51
2.0 µM20.78 ± 1.5510.21 ± 0.9869.01 ± 3.11
Data are presented as mean ± SD from three replicate experiments.

Table 2: Summary of Protein Expression Changes Induced by this compound

Protein TargetObserved Effect on Expression/ActivityRole in G2/M Transition
PLK1DecreasedPromotes mitotic entry
Cyclin B1DecreasedActivates CDK1
CDK1 (CDC2)DecreasedKey mitotic kinase
Phospho-CDK1 (p-CDC2)DecreasedActive form of CDK1
p21IncreasedInhibits CDK activity
Phospho-EGFR (p-EGFR)DecreasedUpstream proliferation signal
Phospho-MEK (p-MEK)DecreasedUpstream proliferation signal
Phospho-ERK (p-ERK)DecreasedUpstream proliferation signal
Phospho-Akt (p-Akt)DecreasedPro-survival/proliferation signal
Based on Western blot analyses from cited literature[2][3].

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human esophageal squamous cell carcinoma (ESCC) KYSE-30 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM). The final DMSO concentration in all conditions, including the control, should be kept constant and non-toxic (e.g., <0.1%). Cells are incubated for the specified duration (e.g., 48 hours) before harvesting for analysis[2].

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing DNA content to determine cell cycle distribution[7][8][9].

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are pooled and collected by centrifugation at 300 x g for 5 minutes.

  • Washing: The cell pellet is washed twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Cells are resuspended in the residual PBS, and ice-cold 70% ethanol is added dropwise while vortexing gently to prevent clumping. Cells are fixed overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: The cells are incubated in the staining solution for 30 minutes at 37°C or room temperature in the dark to ensure specific staining of DNA.

  • Data Acquisition: The DNA content is analyzed using a flow cytometer. PI fluorescence is typically detected in the FL2 or a similar channel (e.g., excitation at 488 nm, emission ~617 nm). At least 10,000 events per sample are recorded.

  • Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT). The cell populations are gated to exclude debris and doublets, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified based on their DNA content (fluorescence intensity).

Start Seed and Culture KYSE-30 Cells Treat Treat with this compound (e.g., 0-2.0 µM for 48h) Start->Treat Harvest Harvest Cells (Trypsinization + Centrifugation) Treat->Harvest Wash1 Wash with Ice-Cold PBS Harvest->Wash1 Fix Fix in Cold 70% Ethanol (Overnight at -20°C) Wash1->Fix Stain Resuspend and Stain with PI and RNase A Solution Fix->Stain Incubate Incubate in Dark (30 min at 37°C) Stain->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Analyze Analyze DNA Content to Determine Cell Cycle Phases (G0/G1, S, G2/M) Acquire->Analyze

Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Western Blot Analysis

  • Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-PLK1, anti-Cyclin B1, anti-CDK1, anti-p21, anti-p-Akt, anti-β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using software like ImageJ.

Conclusion

This compound is a potent natural compound that effectively inhibits cancer cell proliferation by inducing G2/M cell cycle arrest. Its mechanism of action involves the coordinated downregulation of key mitotic promoters like the Cyclin B1/CDK1 complex and the upregulation of inhibitors such as p21[2]. The identification of PLK1 as a primary molecular target provides a specific focus for its anti-tumor activity[2][6]. Furthermore, the suppression of pro-survival pathways like EGFR/MEK/ERK and Akt enhances its therapeutic potential[2]. The detailed mechanisms and protocols presented in this guide offer a comprehensive resource for researchers investigating this compound and similar compounds for cancer drug development.

References

Chaetoglobosin E: A Potent Inducer of Apoptosis and Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a promising anti-tumor agent.[1] Extensive research has demonstrated its ability to inhibit cancer cell proliferation through the induction of programmed cell death mechanisms, specifically apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to the role of this compound in inducing these critical cellular processes. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting key regulatory pathways involved in cell cycle progression and survival. The principal mechanism involves the inhibition of the Polo-like kinase 1 (PLK1) , a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] This inhibition leads to G2/M phase arrest, which subsequently triggers apoptosis and autophagy.[1][2][3][4]

Furthermore, this compound has been shown to suppress the EGFR/MEK/ERK and Akt signaling pathways , both of which are crucial for cancer cell growth, proliferation, and survival.[1][4] By downregulating these pathways, this compound effectively dismantles the pro-survival signaling network within cancer cells, making them more susceptible to programmed cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. The apoptotic cascade initiated by this compound is mediated by the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.

Specifically, treatment with this compound leads to:

  • Downregulation of Bcl-2: A key anti-apoptotic protein that prevents the release of pro-apoptotic factors from the mitochondria.[1][3]

  • Upregulation of Bax: A pro-apoptotic protein that promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[1][3]

The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis, culminating in the execution of the apoptotic program.

Induction of Autophagy

In addition to apoptosis, this compound also stimulates autophagy, a cellular self-degradation process that can either promote cell survival under stress or lead to a form of programmed cell death. In the context of this compound's anti-tumor activity, the induction of autophagy appears to contribute to its cytotoxic effects.[1]

The induction of autophagy by this compound is evidenced by the increased expression of key autophagy-related proteins:

  • Beclin-1: A central component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[1][3]

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): A reliable marker of autophagosome formation. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II).[1][3]

The upregulation of these markers signifies an enhanced autophagic flux, contributing to the overall anti-neoplastic activity of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineIC50 Value (µmol/L)Reference
KYSE-302.57[5]
KYSE-150>10[5]
TE-1>10[5]

Table 2: Effect of this compound on Key Apoptosis and Autophagy Proteins in KYSE-30 Cells

ProteinEffect of this compound TreatmentReference
Bcl-2Decreased Expression[1][3]
BaxIncreased Expression[1][3]
Beclin-1Increased Expression[1][3]
LC3Increased Expression[1][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

ChaetoglobosinE_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_effects Cellular Effects cluster_apoptosis_markers Apoptosis Markers cluster_autophagy_markers Autophagy Markers ChaE This compound PLK1 PLK1 ChaE->PLK1 EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChaE->EGFR_MEK_ERK Akt Akt Pathway ChaE->Akt G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Autophagy Autophagy G2M_Arrest->Autophagy Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Decreases Bax Bax (Pro-apoptotic) Apoptosis->Bax Increases Beclin1 Beclin-1 Autophagy->Beclin1 Increases LC3 LC3 Autophagy->LC3 Increases

This compound signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_protein_analysis Protein Expression Analysis Cell_Culture Cancer Cell Culture (e.g., KYSE-30) Treatment This compound Treatment (Dose- and time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis_Assay Lysate_Prep Cell Lysate Preparation Treatment->Lysate_Prep Western_Blot Western Blotting Lysate_Prep->Western_Blot Target_Proteins Target Proteins: - Bcl-2, Bax (Apoptosis) - Beclin-1, LC3 (Autophagy) - PLK1, p-EGFR, p-MEK, p-ERK, p-Akt Western_Blot->Target_Proteins

Experimental workflow for investigating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Treatment
  • Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE-30, KYSE-150, TE-1) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.

  • Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control for the specified duration (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

  • Fixation: Cells (approximately 1 x 10^6) are fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Harvest: Cells are harvested after treatment and washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Beclin-1, LC3, PLK1, p-EGFR, p-MEK, p-ERK, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent by effectively inducing both apoptosis and autophagy in cancer cells. Its mechanism of action, centered on the inhibition of the PLK1 and the EGFR/MEK/ERK and Akt signaling pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted anti-tumor properties of this compound and to explore its potential in combination therapies for various malignancies.

References

Unraveling the Structure-Activity Relationship of Chaetoglobosin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a member of the cytochalasan family of fungal metabolites, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] Primarily isolated from various fungi, notably of the Chaetomium genus, this natural product exhibits promising antitumor, antifungal, and phytotoxic properties.[2] Understanding the intricate relationship between its chemical structure and biological function—the Structure-Activity Relationship (SAR)—is paramount for its development as a potential therapeutic agent or as a lead compound for the synthesis of novel, more effective analogs.

This technical guide provides a comprehensive overview of the current understanding of the SAR of this compound. It consolidates quantitative biological data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by this fascinating molecule.

Core Structure

This compound is characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring, with a distinctive indol-3-yl group.[2] Modifications to these core components have been explored to elucidate their impact on biological activity, providing crucial insights into the pharmacophore of this class of compounds.

Quantitative Biological Data

The biological activity of this compound and its analogs has been quantified in various assays. The following tables summarize the available data on its cytotoxic and antifungal effects.

Table 1: Cytotoxicity of this compound and Related Compounds
CompoundCell LineIC50 (µM)Reference
This compound KYSE-30 (Esophageal)2.57[1]
A549 (Lung)>20
HCC827 (Lung)>20
SW620 (Colon)>20
MDA-MB-231 (Breast)>20
HeLa (Cervical)Moderate[1]
HCT116 (Colon)Moderate[1]
KB (Oral)Moderate[1]
Chaetoglobosin AHCT116 (Colon)3.15
Chaetoglobosin CK562 (Leukemia)20.20[3]
MCF-7 (Breast)>30[3]
HepG2 (Liver)>30[3]
Chaetoglobosin FK562 (Leukemia)18.89[3]
MCF-7 (Breast)>30[3]
HepG2 (Liver)>30[3]
Chaetoglobosin GK562 (Leukemia)20.90[3]
MCF-7 (Breast)>30[3]
HepG2 (Liver)>30[3]
Chaetoglobosin FexPC-3 (Prostate)2.32[4]
Chaetoglobosin VK562 (Leukemia)19.25[3]
MCF-7 (Breast)>30[3]
HepG2 (Liver)>30[3]
Table 2: Antifungal Activity of this compound and Related Compounds
CompoundFungal SpeciesEC50 (µg/mL)Reference
Chaetoglobosin (unspecified analog 2)Botrytis cinerea2.19[5]
Chaetoglobosin F (6)Botrytis cinerea8.25[5]
This compound (7) Botrytis cinerea0.40 [5]
Chaetoglobosin (unspecified analog 9)Botrytis cinerea5.83[5]
Azoxystrobin (Positive Control)Botrytis cinerea39.02[5]
Carbendazim (Positive Control)Botrytis cinerea70.11[5]

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary mechanisms of action include the induction of G2/M cell cycle arrest, apoptosis, and a form of programmed cell death known as pyroptosis.

PLK1 Inhibition and G2/M Arrest

This compound has been shown to target Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1] Inhibition of PLK1 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase. This arrest ultimately triggers downstream apoptotic and pyroptotic pathways.

PLK1_Inhibition_Pathway ChE This compound PLK1 PLK1 ChE->PLK1 inhibition G2M G2/M Phase Progression PLK1->G2M Arrest G2/M Arrest PLK1->Arrest G2M->Arrest Apoptosis Apoptosis Arrest->Apoptosis Pyroptosis Pyroptosis Arrest->Pyroptosis

This compound inhibits PLK1, leading to G2/M cell cycle arrest.
GSDME-Mediated Pyroptosis

A key finding in the mechanism of this compound is its ability to induce pyroptosis through the Gasdermin E (GSDME) pathway. Following PLK1 inhibition and cell cycle arrest, caspase-3 is activated, which in turn cleaves GSDME. The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis characteristic of pyroptosis.

GSDME_Pyroptosis_Pathway G2M_Arrest G2/M Arrest Casp3 Caspase-3 Activation G2M_Arrest->Casp3 GSDME GSDME Casp3->GSDME cleavage GSDME_N GSDME-N (N-terminal fragment) GSDME->GSDME_N Pores Membrane Pore Formation GSDME_N->Pores Pyroptosis Pyroptosis Pores->Pyroptosis

GSDME-mediated pyroptosis pathway induced by this compound.
Inhibition of EGFR/MEK/ERK and Akt Signaling

In addition to its effects on the cell cycle and pyroptosis, this compound has been observed to inhibit the EGFR/MEK/ERK and Akt signaling pathways. These pathways are crucial for cell proliferation, survival, and growth, and their inhibition by this compound likely contributes significantly to its overall antitumor activity.

EGFR_Akt_Inhibition_Pathway cluster_EGFR EGFR/MEK/ERK Pathway cluster_Akt Akt Pathway EGFR EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt Survival Cell Survival Akt->Survival ChE This compound ChE->EGFR inhibition ChE->Akt inhibition

Inhibition of EGFR/MEK/ERK and Akt pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., KYSE-30, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with this compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance (490/570 nm) E->F G Calculate IC50 value F->G

General workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of fungal growth (EC50) of this compound.

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Botrytis cinerea)

  • Fungal growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution (in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain in PDB until it reaches the logarithmic growth phase. Adjust the spore or mycelial fragment suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL in PDB.

  • Compound Dilution: Prepare serial dilutions of this compound in PDB in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum in PDB without compound) and a sterility control (PDB only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • Growth Assessment: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader or by visual inspection.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the growth control. Determine the MIC (the lowest concentration with no visible growth) or calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect both the detached and adherent cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit).

Structure-Activity Relationship (SAR) Insights

  • The Macrocyclic Ring: The structure and conformation of the macrocyclic ring are crucial for bioactivity. Modifications within this ring can significantly impact both cytotoxicity and antifungal activity. The high antifungal potency of this compound (EC50 = 0.40 µg/mL against B. cinerea) compared to other analogs like Chaetoglobosin F (EC50 = 8.25 µg/mL) suggests that subtle changes in the macrocycle can lead to substantial differences in activity.[5]

  • The Perhydroisoindolone Core: This rigid core structure serves as a scaffold for the macrocycle and the indole group. While less explored in terms of synthetic modifications, its integrity is likely essential for maintaining the overall conformation required for target binding.

  • The Indol-3-yl Group: The indole moiety is a characteristic feature of chaetoglobosins. Its interaction with biological targets is thought to be a key determinant of activity. Further studies involving analogs with modified indole rings are needed to fully understand its role.

Future Perspectives

The potent biological activities of this compound make it a compelling candidate for further drug development. Future research should focus on:

  • Total Synthesis and Analog Derivatization: The total synthesis of this compound will provide a platform for the rational design and synthesis of a diverse library of analogs. This will enable a more systematic and comprehensive exploration of the SAR, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the efficacy, toxicity, and overall therapeutic potential of this compound and its optimized analogs.

  • Target Deconvolution: While PLK1 has been identified as a target, further studies are needed to fully elucidate the complete target profile of this compound. This will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic opportunities.

By continuing to unravel the complex SAR of this compound, the scientific community can unlock its full potential in the development of novel therapeutics for cancer and fungal infections.

References

Methodological & Application

Chaetoglobosin E: In Vitro Application Notes and Protocols for Cancer and Fungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin E, a member of the cytochalasan alkaloid family of fungal secondary metabolites, has demonstrated significant potential as a bioactive compound with potent anti-tumor and antifungal properties.[1] This document provides detailed in vitro assay protocols for evaluating the efficacy of this compound, focusing on its applications in cancer research and mycology. The protocols outlined herein cover key assays for determining cytotoxicity, cell proliferation, cell cycle progression, and mechanism of action, including its effects on the actin cytoskeleton and the Polo-like kinase 1 (PLK1) signaling pathway.

Introduction to this compound

Chaetoglobosins are a class of mycotoxins produced by various fungi, most notably from the genus Chaetomium.[1][2] Structurally, they are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1] this compound's biological activity stems from its ability to interfere with fundamental cellular processes. It is known to target actin microfilaments, thereby disrupting cell division, motility, and cytokinesis.[3] Recent studies have also identified Polo-like kinase 1 (PLK1), a key regulator of mitosis, as a direct target of this compound in esophageal squamous cell carcinoma (ESCC), leading to G2/M phase cell cycle arrest and subsequent apoptosis and pyroptosis.[4][5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and other chaetoglobosins in various cancer cell lines and fungal species.

Table 1: Anti-cancer Activity of this compound

Cell LineCancer TypeAssay TypeIC50 / EC50 (µM)Reference
KYSE-30Esophageal Squamous Cell CarcinomaCell Viability2.57[4]
KYSE-150Esophageal Squamous Cell CarcinomaCell Viability> 2.57[4]
TE-1Esophageal Squamous Cell CarcinomaCell Viability> 2.57[4]
A549Lung CancerNot SpecifiedNot Specified[4]
HCC827Lung CancerNot SpecifiedNot Specified[4]
SW620Colon CancerNot SpecifiedNot Specified[4]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[7]
HeLaCervical CancerNot SpecifiedNot Specified[4]
HCT116Colorectal CancerNot SpecifiedNot Specified[4]
KBOral CarcinomaNot SpecifiedNot Specified[4]
PC-3Prostatic CarcinomaCCK-82.32 (Chaetoglobosin Fex)[8]

Table 2: Antifungal Activity of Chaetoglobosins

Fungal SpeciesChaetoglobosin TypeAssay TypeMIC / EC50 (µg/mL)Reference
Botrytis cinereaChaetoglobosin analogMycelial Growth Inhibition< 10[2]
Sclerotinia sclerotiorumChaetoglobosin analogMycelial Growth InhibitionNot Specified[2]
Candida albicansC. globosum extractAgar Dilution0.5[5]

Experimental Protocols

Anti-cancer Assays

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or CCK-8 reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48h B->C D Add MTT or CCK-8 Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability.

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[4]

Materials:

  • Cancer cell line (e.g., KYSE-30)

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Cell Seeding: Seed 500 cells per well in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 10-14 days, changing the medium with fresh compound every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 20 minutes.

  • Analysis: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.[4]

Materials:

  • Cancer cell line (e.g., KYSE-30)

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mechanism of Action Assays

This assay evaluates the effect of this compound on the expression of its target protein, PLK1.[4]

Materials:

  • Cancer cell line (e.g., KYSE-30)

  • This compound

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies (anti-PLK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 48 hours. Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

G cluster_pathway This compound Signaling Pathway A This compound B PLK1 Inhibition A->B C G2/M Arrest B->C D Apoptosis C->D E Pyroptosis C->E

Caption: this compound targets PLK1 to induce cell cycle arrest.

This assay visualizes the disruption of the actin cytoskeleton by this compound.[3][9]

Materials:

  • Fungal or mammalian cells

  • This compound

  • Formaldehyde

  • Triton X-100

  • Phalloidin conjugated to a fluorescent dye (e.g., TRITC-phalloidin)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with Triton X-100.

  • Staining: Incubate the cells with fluorescently labeled phalloidin to stain F-actin.

  • Microscopy: Visualize the actin filaments using a fluorescence microscope. Compare the actin organization in treated cells to untreated controls.

Antifungal Susceptibility Testing

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[5][9]

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Liquid culture medium (e.g., RPMI-1640)

  • This compound

  • 96-well plates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of this compound. These assays are essential for elucidating its mechanism of action and for the preclinical assessment of its potential as a therapeutic agent in oncology and infectious disease. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines, fungal strains, and experimental objectives.

References

Application Notes and Protocols for Chaetoglobosin E in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated potent anti-tumor activity across a variety of cancer cell lines.[1] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on cancer research. These guidelines are intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting Polo-like kinase 1 (PLK1).[1] This inhibition disrupts critical cellular processes, leading to:

  • G2/M Phase Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of key regulatory proteins such as cyclinB1, CDC2, and p-CDC2, and the upregulation of the cell cycle inhibitor p21.[1]

  • Induction of Apoptosis: The compound promotes programmed cell death by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1]

  • Autophagy Induction: this compound has been observed to increase the expression of autophagy-related proteins beclin1 and LC3.[1]

  • Inhibition of Invasion and Metastasis: It can also modulate proteins involved in cell adhesion and migration, leading to a decrease in E-cadherin and an increase in vimentin expression.[1]

  • Pyroptosis Induction: By inhibiting PLK1, this compound can activate gasdermin E (GSDME), a key protein in the execution of pyroptosis, a form of inflammatory programmed cell death.[1][2]

  • Inhibition of Signaling Pathways: The anti-tumor activity of this compound is also associated with the inhibition of the EGFR/MEK/ERK and Akt signaling pathways.[1][2][3]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
KYSE-30Esophageal Squamous Cell Carcinoma2.57[1]
KYSE-150Esophageal Squamous Cell CarcinomaNot specified, but significant inhibition observed[1]
TE-1Esophageal Squamous Cell CarcinomaNot specified, but significant inhibition observed[1]
HeLaCervical CancerNot specified, but cytotoxicity demonstrated[1]
HCT-116Colon CancerNot specified, but cytotoxicity demonstrated[1]
KB cellsOral CarcinomaNot specified, but cytotoxicity demonstrated[1]
A549Lung CancerNot specified, but anti-tumor activity reported[1]
HCC827Lung CancerNot specified, but anti-tumor activity reported[1]
SW620Colon CancerNot specified, but anti-tumor activity reported[1]
MDA-MB-621Breast CancerNot specified, but anti-tumor activity reported[1]
K562Chronic Myelogenous Leukemia18-30 µg/mL (for a mix of chaetoglobosins)[4]
MCF-7Breast Cancer18-30 µg/mL (for a mix of chaetoglobosins)[4]
HepG2Hepatocellular Carcinoma18-30 µg/mL (for a mix of chaetoglobosins)[4]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 3 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[1]

  • Treatment: Treat the cells with different concentrations of this compound for 48 hours.[1]

  • Harvesting: Collect both floating and adherent cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Cycle Analysis protocol.

  • Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 10-14 days, changing the medium with the respective this compound concentrations every 2-3 days.

  • Fixation and Staining: When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water and let them air dry.

  • Analysis: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Western Blot Analysis for Signaling Pathways

This protocol is to detect changes in protein expression in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-beclin1, anti-LC3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 3 x 10^5 cells per well in 6-well plates and treat with this compound for 48 hours.[1]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Chaetoglobosin_E_Signaling_Pathway ChE This compound PLK1 PLK1 ChE->PLK1 inhibition G2M_Arrest G2/M Arrest ChE->G2M_Arrest Apoptosis Apoptosis ChE->Apoptosis EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE->EGFR_MEK_ERK inhibition Akt_Pathway Akt Pathway ChE->Akt_Pathway inhibition GSDME GSDME PLK1->GSDME inhibition PLK1->G2M_Arrest promotion PLK1->Apoptosis inhibition Pyroptosis Pyroptosis GSDME->Pyroptosis activation Proliferation Cell Proliferation & Survival EGFR_MEK_ERK->Proliferation Akt_Pathway->Proliferation Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_ChE Add serial dilutions of This compound Incubate_24h->Add_ChE Incubate_48h Incubate for 48h Add_ChE->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add solubilization solvent Incubate_4h->Add_Solvent Read_Absorbance Read absorbance Add_Solvent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Experimental_Workflow_Cell_Cycle Start Start Seed_Cells Seed cells in 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_ChE Treat with this compound Incubate_24h->Add_ChE Incubate_48h Incubate for 48h Add_ChE->Incubate_48h Harvest_Cells Harvest cells Incubate_48h->Harvest_Cells Fix_Cells Fix with 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide Fix_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols: Chaetoglobosin E Treatment for Esophageal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from the fungus Chaetomium madrasense 375, has demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC).[1][2] This document provides a detailed overview of its mechanism of action, protocols for key experiments to evaluate its efficacy, and a summary of quantitative data from preclinical studies. These notes are intended to guide researchers in the investigation of this compound as a potential therapeutic agent for esophageal cancer.

Mechanism of Action

This compound exerts its anti-cancer effects on esophageal cancer cells through a multi-faceted approach, primarily by targeting key cellular processes and signaling pathways involved in tumor growth and survival.

Key Effects:

  • Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of various esophageal cancer cell lines in a dose-dependent manner.[1][2]

  • Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division.[1] This is associated with the downregulation of key G2/M regulatory proteins, including cyclinB1, CDC2, and p-CDC2, and the upregulation of the cell cycle inhibitor p21.[1]

  • Induction of Apoptosis and Autophagy: The compound induces programmed cell death through both apoptosis and autophagy.[1] This is evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and the increased expression of the pro-apoptotic protein Bax.[1][2] Furthermore, an increase in the autophagy markers beclin1 and LC3 is observed.[1][2]

  • Inhibition of Invasion and Metastasis: this compound has been shown to suppress the migratory and invasive potential of esophageal cancer cells.[1] This is accompanied by changes in the expression of epithelial-mesenchymal transition (EMT) markers, specifically a decrease in E-cadherin and an increase in vimentin.[1][2]

  • Induction of Pyroptosis: A novel mechanism identified is the induction of pyroptosis, a form of inflammatory cell death. This compound is suggested to inhibit polo-like kinase 1 (PLK1), which in turn leads to the activation of gasdermin E (GSDME), a key executioner of pyroptosis.[2]

Signaling Pathways:

This compound modulates several critical signaling pathways that are often dysregulated in cancer:

  • EGFR/MEK/ERK Pathway: It inhibits the phosphorylation of key components of this pathway, including EGFR, MEK, and ERK, which are crucial for cell proliferation and survival.[1]

  • Akt Signaling Pathway: The compound also suppresses the activation of Akt, another central regulator of cell growth, proliferation, and apoptosis.[1]

  • PLK1 Signaling: A primary target of this compound appears to be PLK1, a kinase that plays a pivotal role in mitosis.[1][2] Inhibition of PLK1 is linked to the observed G2/M arrest and induction of pyroptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against esophageal cancer cell lines.

Table 1: Cytotoxic Activity of this compound in Esophageal Cancer Cell Lines

Cell LineIC50 (µmol/L)Treatment Duration
KYSE-302.5748 hours
KYSE-150Not explicitly stated, but showed dose-dependent inhibition48 hours
TE-1Not explicitly stated, but showed dose-dependent inhibition48 hours

Data sourced from Chen et al., 2022.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells

Treatment Concentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlData not explicitly stated in abstractData not explicitly stated in abstractData not explicitly stated in abstract
This compound (Dose-dependent)Data not explicitly stated in abstractData not explicitly stated in abstractMarked increase in a dose-dependent manner

Based on the findings of Chen et al., 2022, which reported a marked dose-dependent G2/M phase arrest.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on esophageal cancer cells are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Esophageal cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

  • Esophageal cancer cell line (e.g., KYSE-30)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Esophageal cancer cells

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This method is used to detect changes in protein expression levels.

Materials:

  • Esophageal cancer cells

  • This compound

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cyclin B1, CDC2, p21, Bcl-2, Bax, p-EGFR, p-MEK, p-ERK, p-Akt, PLK1, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways Affected by this compound

ChaetoglobosinE_Signaling ChE This compound EGFR EGFR ChE->EGFR Akt Akt ChE->Akt PLK1 PLK1 ChE->PLK1 CellCycle CyclinB1, CDC2, p-CDC2 ChE->CellCycle p21 p21 ChE->p21 Apoptosis Bcl-2 / Bax ChE->Apoptosis alters ratio MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation GSDME GSDME PLK1->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest p21->G2M_Arrest Apoptosis_Outcome Apoptosis Apoptosis->Apoptosis_Outcome

Caption: Signaling pathways modulated by this compound in esophageal cancer cells.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Esophageal Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability colony Colony Formation Assay treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis colony->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound.

Logical Relationship of this compound's Anti-Tumor Effects

Logical_Relationship ChE This compound inhibition Inhibition of EGFR/Akt/PLK1 Pathways ChE->inhibition cellular_effects Cellular Effects: - G2/M Arrest - Apoptosis - Autophagy - Pyroptosis - ↓ Invasion inhibition->cellular_effects outcome Inhibition of Tumor Growth & Proliferation cellular_effects->outcome

Caption: The logical cascade of this compound's molecular and cellular effects.

References

Application Notes: Unveiling the Anti-Proliferative Potential of Chaetoglobosin E with Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a potent anti-tumor agent with promising applications in cancer research.[1][2] This natural compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inducing cell cycle arrest at the G2/M phase, promoting apoptosis, and triggering autophagy.[1][2] Notably, this compound has been identified to target Polo-like kinase 1 (PLK1), a key regulator of mitosis, leading to the disruption of cancer cell proliferation.[1][2] Furthermore, it has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for tumor growth and survival.[1][3] The colony formation assay serves as a robust in vitro method to assess the long-term impact of this compound on the clonogenic survival and proliferative capacity of cancer cells.

Mechanism of Action

This compound's anti-cancer activity stems from its ability to interfere with fundamental cellular processes. As part of the broader family of cytochalasans, it is known to affect the actin cytoskeleton, which plays a critical role in cell division and structure.[4] Specifically, treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][3] This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1]

The compound also induces programmed cell death through apoptosis, evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax.[1] Moreover, this compound promotes autophagy and can induce pyroptosis, a form of inflammatory cell death, through the activation of gasdermin E (GSDME), a process regulated by its target, PLK1.[1]

Quantitative Data Summary

Cell LineTreatment ConcentrationObserved EffectColony Formation Inhibition (%)Reference
KYSE-30 (Esophageal Squamous Cell Carcinoma)Dose-dependentG2/M phase arrest, apoptosis, autophagy, pyroptosis, inhibition of EGFR/MEK/ERK and Akt signalingDose-dependent inhibition observed qualitatively[1][3]
KYSE-150 (Esophageal Squamous Cell Carcinoma)Dose-dependentInhibition of cell proliferationNot specified[1]
TE-1 (Esophageal Squamous Cell Carcinoma)Dose-dependentInhibition of cell proliferationNot specified[1]

Experimental Protocols

Colony Formation Assay with this compound Treatment

This protocol is adapted from a study on esophageal squamous cell carcinoma cells and can be optimized for other cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., KYSE-30)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 24-well plates

  • 1% Crystal Violet solution (in methanol or water)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells, ensuring a single-cell suspension.

    • Seed 500 cells per well into 24-well plates containing complete culture medium.[1]

    • Incubate the plates for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound.

    • Change the medium with freshly prepared this compound every 2 days to maintain the drug concentration.[1]

  • Colony Formation:

    • Incubate the plates for 10 days, or until visible colonies are formed in the control wells.[1]

  • Staining and Quantification:

    • After the incubation period, carefully remove the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding a sufficient volume of 4% paraformaldehyde or methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the fixative and allow the plates to air dry.

    • Add 1% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[1]

    • Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.

    • Calculate the percentage of colony formation inhibition for each treatment concentration relative to the vehicle control.

Visualizations

Signaling Pathway of this compound

cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Processes ChaE This compound PLK1 PLK1 ChaE->PLK1 inhibits EGFR EGFR ChaE->EGFR inhibits Akt Akt ChaE->Akt inhibits Autophagy Autophagy ChaE->Autophagy induces G2M G2/M Arrest PLK1->G2M promotes progression (inhibited by ChaE) Apoptosis Apoptosis PLK1->Apoptosis inhibits (inhibition relieved by ChaE) Pyroptosis Pyroptosis PLK1->Pyroptosis inhibits (inhibition relieved by ChaE) MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation G2M->Proliferation inhibits Apoptosis->Proliferation inhibits Autophagy->Proliferation inhibits Pyroptosis->Proliferation inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Colony Formation Assay

start Start seed Seed Cells (500 cells/well) start->seed attach Incubate 24h (Cell Attachment) seed->attach treat Treat with This compound attach->treat incubate Incubate 10 Days (Change medium every 2 days) treat->incubate stain Fix and Stain (1% Crystal Violet) incubate->stain quantify Count Colonies & Analyze Data stain->quantify end End quantify->end

Caption: Workflow for a colony formation assay with this compound.

References

Application Notes: Flow Cytometry Analysis of Cells Treated with Chaetoglobosin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated significant anti-tumor activity.[1] This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to drug treatment. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing G2/M phase cell cycle arrest and promoting apoptosis.[1][2] A key molecular target of this compound is believed to be Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][3] Inhibition of PLK1 by this compound leads to a cascade of downstream events, including the downregulation of key G2/M phase regulatory proteins such as Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1][4] Furthermore, this compound treatment has been shown to modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][5]

Data Presentation

Table 1: Effect of this compound on Cell Viability
Cell LineIC50 (µM)Treatment Duration (h)
KYSE-30 (Esophageal Squamous Cell Carcinoma)2.5748

Data sourced from a study on esophageal squamous cell carcinoma cells.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells
Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.1228.3416.54
1.2548.2325.1126.66
2.540.1521.8737.98
532.7818.9148.31

Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment with this compound.[1][4]

Table 3: Representative Data on Apoptosis Induction by a Related Chaetoglobosin Compound (Chaetoglobosin A)
Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)2.11.53.6
258.73.211.9
5015.45.821.2
7525.19.734.8

Note: This data is for Chaetoglobosin A, a structurally related compound, and is provided as a representative example of the expected dose-dependent increase in apoptosis. Specific quantitative data for this compound was not available in the cited literature.[6]

Mandatory Visualization

ChaetoglobosinE_Pathway cluster_cell Cancer Cell ChaE This compound PLK1 PLK1 ChaE->PLK1 inhibits Bax Bax ChaE->Bax increases expression Bcl2 Bcl-2 ChaE->Bcl2 decreases expression CycB_CDC2 Cyclin B1 / CDC2 PLK1->CycB_CDC2 activates p21 p21 PLK1->p21 inhibits G2M_Arrest G2/M Arrest CycB_CDC2->G2M_Arrest p21->G2M_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of this compound inducing G2/M arrest and apoptosis.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells ChaE_Treatment 2. Treat with this compound Cell_Culture->ChaE_Treatment Harvest 3. Harvest Cells ChaE_Treatment->Harvest Wash_PBS 4. Wash with PBS Harvest->Wash_PBS Fixation 5. Fixation (e.g., 70% Ethanol) (for Cell Cycle Analysis) Wash_PBS->Fixation Cell Cycle Stain 6. Stain with Fluorescent Dyes (e.g., PI for Cell Cycle, Annexin V/PI for Apoptosis) Wash_PBS->Stain Apoptosis Fixation->Stain Flow_Cytometry 7. Acquire Data on Flow Cytometer Stain->Flow_Cytometry Data_Analysis 8. Analyze Data (Cell Cycle Distribution / Apoptosis Quadrants) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cells of interest (e.g., KYSE-30)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for the desired duration (e.g., 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and wash the attached cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at approximately 617 nm.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).

Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V binding buffer (10X)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting:

    • Collect both floating and adherent cells as described in Protocol 1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Prepare 1X Annexin V binding buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence at approximately 530 nm and PI fluorescence at approximately 617 nm.

    • Analyze the data using quadrant analysis to distinguish the different cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Application Notes and Protocols: Identifying Chaetoglobosin E Targets Using RNA-seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a member of the cytochalasan alkaloid family of fungal secondary metabolites, has demonstrated significant anti-tumor properties.[1][2][3] Understanding the molecular targets and mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to identify the gene targets of this compound. RNA-seq is a powerful, unbiased, and genome-wide approach to capture the transcriptomic changes induced by a compound, thereby revealing its primary targets and downstream effects.[4][5][6][7]

A recent study on esophageal squamous cell carcinoma (ESCC) successfully employed RNA-seq to identify Polo-like kinase 1 (PLK1) as a key target of this compound.[1][2][8] This finding underscores the utility of transcriptomic profiling in drug target discovery. The protocols outlined below are based on established methodologies and the successful application in the aforementioned study.

Pre-Experimental Considerations

Before initiating an RNA-seq experiment, a clear hypothesis and well-defined objectives are essential for a successful study.[4][5] Key considerations include selecting an appropriate biological model system, determining the optimal concentration and treatment duration for this compound, and planning for an adequate number of biological replicates to ensure statistical power.

Biological Model: The choice of a cellular model is critical and should be relevant to the research question. For cancer research, cell lines such as the esophageal cancer cell lines KYSE-30, KYSE-150, and TE-1 have been shown to be sensitive to this compound.[1][2]

Dose-Response and Time-Course: Preliminary experiments, such as cell viability assays (e.g., MTT or colony formation assays), are necessary to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen cell line.[1] This will inform the selection of a sublethal concentration for the RNA-seq experiment to avoid widespread, non-specific changes associated with cytotoxicity. A time-course experiment can also help identify the optimal treatment duration to capture early transcriptional events.

Experimental Workflow

The overall experimental workflow for identifying this compound targets using RNA-seq can be summarized in the following diagram.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture 1. Cell Culture & Treatment rna_extraction 2. RNA Extraction cell_culture->rna_extraction library_prep 3. Library Preparation rna_extraction->library_prep sequencing 4. Sequencing library_prep->sequencing qc 5. Quality Control sequencing->qc alignment 6. Read Alignment qc->alignment quantification 7. Gene Quantification alignment->quantification dea 8. Differential Expression Analysis quantification->dea pathway_analysis 9. Pathway & GO Analysis dea->pathway_analysis target_validation 10. Target Validation pathway_analysis->target_validation

Caption: Experimental workflow for RNA-seq based target identification.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the selected cancer cell line (e.g., KYSE-30) in appropriate culture flasks or plates.

  • Cell Adherence: Allow the cells to adhere and reach approximately 70-80% confluency.

  • Treatment: Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO). Include at least three biological replicates for each condition.

  • Incubation: Incubate the cells for the chosen duration (e.g., 48 hours).[1]

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration.

    • Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 7 is generally recommended for RNA-seq.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA samples. This typically involves:

    • Poly(A) selection to enrich for mRNA.

    • RNA fragmentation.

    • Reverse transcription to synthesize first-strand cDNA.

    • Second-strand cDNA synthesis.

    • Adapter ligation.

    • PCR amplification.

    • Several commercial kits are available for this purpose (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Library Quality Control: Assess the quality and size distribution of the prepared libraries using a Bioanalyzer.

  • Sequencing: Perform high-throughput sequencing of the libraries on a platform such as the Illumina NovaSeq. A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[4]

Data Presentation and Analysis

Quantitative Data Summary

The primary output of an RNA-seq experiment is a list of differentially expressed genes (DEGs) between the this compound-treated and control groups. This data should be presented in a clear and structured table.

Table 1: Top Differentially Expressed Genes upon this compound Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
PLK1-2.51.2e-152.5e-11
CCNB1-2.13.5e-125.8e-08
CDC20-1.97.8e-119.1e-07
GSDME1.84.2e-103.7e-06
BAX1.59.1e-096.3e-05
BCL2-1.32.5e-081.5e-04
............

Note: The values in this table are illustrative and should be replaced with actual experimental data.

Bioinformatics Analysis Protocol
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.

  • Gene Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Perform differential gene expression analysis using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon this compound treatment.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of DEGs to perform pathway analysis (e.g., KEGG, Reactome) and GO enrichment analysis using tools like DAVID, Metascape, or GSEA. This will provide insights into the biological processes and signaling pathways affected by this compound.

Signaling Pathways and Target Validation

Based on previous studies, this compound has been shown to impact several key signaling pathways.[1][9]

This compound-Induced Signaling Pathways

The following diagram illustrates the signaling pathways potentially affected by this compound, leading to its anti-tumor effects.

signaling_pathway cluster_main This compound Effects cluster_targets Direct Targets cluster_downstream Downstream Effects ChE This compound PLK1 PLK1 ChE->PLK1 inhibition Actin Actin Cytoskeleton ChE->Actin disruption G2M G2/M Arrest PLK1->G2M GSDME GSDME Activation PLK1->GSDME inhibition CyclinB1_CDC2 CyclinB1/CDC2 ↓ PLK1->CyclinB1_CDC2 Actin->G2M Apoptosis Apoptosis G2M->Apoptosis Bax_Bcl2 Bax/Bcl2 Ratio ↑ Apoptosis->Bax_Bcl2 Pyroptosis Pyroptosis Autophagy Autophagy LC3 LC3 Conversion ↑ Autophagy->LC3 GSDME->Pyroptosis CyclinB1_CDC2->G2M

Caption: Putative signaling pathways affected by this compound.

Target Validation

The results from RNA-seq and pathway analysis provide candidate targets and hypotheses that require experimental validation.

Protocol 4: Target Validation using qRT-PCR and Western Blot

  • qRT-PCR:

    • Design primers for selected DEGs (e.g., PLK1, GSDME, CCNB1).

    • Synthesize cDNA from the same RNA samples used for RNA-seq.

    • Perform quantitative real-time PCR to validate the changes in mRNA expression levels observed in the RNA-seq data.

  • Western Blot:

    • Prepare protein lysates from cells treated with this compound and a vehicle control.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target proteins (e.g., PLK1, cleaved GSDME, Cyclin B1, CDC2, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[1]

    • Detect the protein bands using an appropriate secondary antibody and imaging system.

Further functional validation can be achieved through gene knockdown (siRNA) or overexpression (plasmid transfection) experiments to mimic or rescue the effects of this compound, confirming the role of the identified target in the observed phenotype.[1][2]

Conclusion

RNA-seq is an invaluable tool for the unbiased identification of drug targets and for elucidating the mechanisms of action of novel compounds like this compound. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust experiments, analyze the resulting data, and validate their findings. The successful identification of PLK1 as a target of this compound in ESCC serves as a compelling case study for the power of this approach in advancing cancer drug discovery.

References

Application of Chaetoglobosin E in Antifungal Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their potent biological activities.[1] Isolated from various fungi, including those of the Chaetomium genus, this compound has demonstrated significant potential in antifungal research.[2][3] This document provides detailed application notes and protocols for researchers interested in exploring the antifungal properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and relevant experimental procedures.

Antifungal Activity

This compound, along with other members of the chaetoglobosin family, exhibits inhibitory activity against a range of phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, related compounds have shown significant efficacy. For instance, a mixture of chaetoglobosins, including this compound, demonstrated significant growth inhibitory activity against Rhizopus stolonifer and Coniothyrium diplodiella at a concentration of 20 μ g/disc .[2][4]

Quantitative Antifungal Data

The following table summarizes the available quantitative data for the antifungal activity of various chaetoglobosins against different fungal species. This data can serve as a reference for designing experiments with this compound.

Fungal SpeciesChaetoglobosin Derivative(s)MetricValueReference(s)
Rhizopus stoloniferChaetoglobosins A, C, D, E, G, RInhibitionSignificant growth inhibition at 20 µ g/disc [2][4]
Coniothyrium diplodiellaChaetoglobosins A, C, D, E, G, RInhibitionSignificant growth inhibition at 20 µ g/disc [2][4]
Botrytis cinereaChaetoglobosin AEC500.40 µg/mL[5][6][7]
Botrytis cinereaUnspecified new chaetoglobosin (Compound 2)EC502.19 µg/mL[5][8]
Botrytis cinereaChaetoglobosin FEC508.25 µg/mL[5]
Botrytis cinereaChaetoglobosin (Compound 9)EC505.83 µg/mL[5]
Rhizoctonia solaniChaetoglobosins C, A, E, armochaetoglobosin IMIC11.79–23.66 µM[9]
Colletotrichum gloeosporioidesPenochalasin J, Chaetoglobosin A, this compoundMIC23.58–47.35 µM[9]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of antifungal action for chaetoglobosins is the disruption of the actin cytoskeleton.[10] Actin is a crucial protein for various cellular processes in fungi, including cell division, morphogenesis, and intracellular transport. By interfering with actin polymerization, this compound can induce significant morphological changes in fungal cells, ultimately leading to growth inhibition.

Signaling Pathway and Cellular Effects

This compound's interaction with actin filaments leads to a cascade of downstream effects that impair fungal viability. The proposed mechanism involves the binding of this compound to the barbed end of actin filaments, which inhibits both the assembly and disassembly of these structures. This disruption of actin dynamics leads to:

  • Inhibition of cell division (cytokinesis): Proper actin ring formation and contraction are essential for separating daughter cells.

  • Aberrant cell morphology: Disorganized actin filaments result in irregular cell shapes and sizes.

  • Impaired intracellular transport: Actin cables serve as tracks for the movement of organelles and vesicles, which is disrupted.

cluster_0 This compound cluster_1 Fungal Cell ChaE This compound Actin Actin Filaments ChaE->Actin Binds to barbed end Poly Actin Polymerization/Depolymerization Actin->Poly Cytokinesis Cytokinesis Poly->Cytokinesis Morphogenesis Cell Morphogenesis Poly->Morphogenesis Transport Intracellular Transport Poly->Transport Inhibition Fungal Growth Inhibition Cytokinesis->Inhibition Morphogenesis->Inhibition Transport->Inhibition

Figure 1: Proposed mechanism of action for this compound in fungal cells.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (adapted from CLSI M38-A)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[2][11][12][13][14]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to the desired concentration

  • Sterile solvent for this compound (e.g., DMSO)

  • Positive control antifungal agent (e.g., amphotericin B)

  • Negative control (medium with solvent)

  • Spectrophotometer

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.015 to 16 µg/mL).

  • Inoculum preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating cultures.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and hemocytometer.

  • Inoculation:

    • Add the adjusted fungal inoculum to each well containing the this compound dilutions, positive control, and negative control.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

A Prepare this compound dilutions in 96-well plate C Inoculate wells with fungal suspension A->C B Prepare fungal inoculum B->C D Incubate at 35°C for 48-72h C->D E Read MIC (lowest concentration with no visible growth) D->E

Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.

Visualization of Actin Cytoskeleton Disruption

This protocol allows for the microscopic observation of this compound's effect on the fungal actin cytoskeleton.[1][15][16][17][18]

Materials:

  • Fungal culture

  • This compound

  • Fixative solution (e.g., formaldehyde)

  • Permeabilization solution (e.g., Triton X-100)

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with DAPI (for nuclear staining)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Grow the fungal cells in a suitable liquid medium.

    • Add this compound at a concentration expected to cause morphological changes (this may need to be optimized).

    • Incubate for a sufficient period for the compound to take effect.

  • Fixation:

    • Fix the fungal cells with formaldehyde to preserve their structure.

  • Permeabilization:

    • Permeabilize the cell walls with a detergent like Triton X-100 to allow the entry of the fluorescent probe.

  • Staining:

    • Stain the cells with fluorescently labeled phalloidin, which specifically binds to F-actin.

  • Mounting and Visualization:

    • Mount the stained cells on a microscope slide with a mounting medium containing DAPI.

    • Observe the cells under a fluorescence microscope, comparing the actin organization in treated and untreated cells.

A Treat fungal cells with this compound B Fix cells with formaldehyde A->B C Permeabilize cell walls B->C D Stain with fluorescent phalloidin C->D E Mount and visualize under fluorescence microscope D->E

Figure 3: Workflow for visualizing actin cytoskeleton disruption.

Cytotoxicity Assessment

For any compound being considered for drug development, it is crucial to assess its toxicity against mammalian cells. This compound has demonstrated cytotoxic effects against various human cancer cell lines.

Quantitative Cytotoxicity Data
Cell LineCell TypeIC50 (µM)Reference(s)
KYSE-30Esophageal Squamous Cell Carcinoma2.57[4][19]
A549Non-small-cell lung carcinoma>20[3][8]
MDA-MB-231Human breast cancer>20[8]
HeLaCervical cancer<20[3]
HCT116Human colon cancer>100 (for this compound)[20]

Note: There is a lack of publicly available data on the cytotoxicity of this compound against non-cancerous mammalian cell lines. This is a critical area for further investigation to determine the therapeutic window of this compound.

In Vivo Antifungal Research

Currently, there is limited information available in the scientific literature regarding the in vivo antifungal efficacy of this compound. While some related compounds have shown efficacy in plant models, further studies in animal models of fungal infections are necessary to evaluate its therapeutic potential.[21]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents. Its potent activity against phytopathogenic fungi and its well-defined mechanism of action make it an attractive candidate for further research. Key areas for future investigation include:

  • Comprehensive Antifungal Spectrum: Determining the MIC values of pure this compound against a broader range of clinically relevant and agriculturally important fungi.

  • In Vivo Efficacy: Conducting studies in animal models to assess the in vivo antifungal activity, pharmacokinetics, and safety profile of this compound.

  • Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound against a panel of non-cancerous mammalian cell lines to establish a clear therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and reduce its cytotoxicity.

These research efforts will be crucial in fully elucidating the potential of this compound as a lead compound in the development of new and effective antifungal therapies.

References

Chaetoglobosin E as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal secondary metabolites, has emerged as a significant candidate for drug discovery, demonstrating notable antitumor and antifungal activities.[1][2] This document provides a comprehensive overview of its biological effects, quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of its mechanism of action to guide researchers in its evaluation as a potential therapeutic agent.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antitumor effects being the most extensively studied.[3] It has been shown to inhibit the proliferation of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer.[1][4]

The primary mechanism of action for its antitumor activity involves the targeting of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][5] By inhibiting PLK1, this compound induces G2/M phase cell cycle arrest, leading to a halt in cell proliferation.[1][6] Furthermore, this inhibition triggers pyroptosis, a form of programmed cell death, through the activation of gasdermin E (GSDME).[1][5] Downstream effects also include the inhibition of the EGFR/MEK/ERK and Akt signaling pathways.[1][7]

In addition to its anticancer properties, this compound and related compounds have demonstrated significant antifungal activity against various phytopathogenic fungi.[2][8]

Quantitative Data

The following tables summarize the reported efficacy of this compound and its analogs against various cancer cell lines and fungal pathogens.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
KYSE-30Esophageal Squamous Cell Carcinoma2.57[1]
KYSE-150Esophageal Squamous Cell Carcinoma>10[9]
TE-1Esophageal Cancer>10[9]
A549Lung Cancer-[4]
HCC827Lung Cancer-[4]
SW620Colon Cancer-[4]
MDA-MB-231Breast Cancer-[4]
HeLaCervical Cancer-[1]
HCT-116Colon Cancer-[1]
KBOral Carcinoma-[1]

Table 2: Antifungal Activity of Chaetoglobosins

CompoundFungal PathogenEC50 (µg/mL)Reference
This compound (analogs)Botrytis cinerea<10[2][10]
Chaetoglobosin PCryptococcus neoformans6.3 (at 37°C)[8][11]
Chaetoglobosin PAspergillus fumigatus12.5[8][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells (approximately 1 x 10^6) by trypsinization and wash with PBS.[12]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12]

  • Incubate the fixed cells at -20°C for at least 2 hours.[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[13]

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., PLK1, GSDME, Cyclin B1, p21) following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of this compound against fungal pathogens.

Materials:

  • Fungal strain of interest

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.[11]

  • Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a positive control (fungus only) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the compound that inhibits visible fungal growth.

  • Alternatively, measure the optical density at a specific wavelength to determine the EC50 value, which is the concentration that inhibits 50% of fungal growth.[3]

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its experimental evaluation.

ChaetoglobosinE_Signaling_Pathway ChE This compound PLK1 PLK1 ChE->PLK1 inhibition EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE->EGFR_MEK_ERK inhibition Akt Akt Pathway ChE->Akt inhibition GSDME_inactive GSDME (inactive) PLK1->GSDME_inactive maintains inactive state CellCycle G2/M Arrest PLK1->CellCycle promotes progression GSDME_active GSDME (active) GSDME_inactive->GSDME_active activation Pyroptosis Pyroptosis GSDME_active->Pyroptosis Proliferation Tumor Cell Proliferation EGFR_MEK_ERK->Proliferation Akt->Proliferation

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_antitumor Antitumor Activity Evaluation cluster_antifungal Antifungal Activity Evaluation start_antitumor Treat Cancer Cells with This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start_antitumor->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Mechanism Study (Western Blot for PLK1, GSDME, etc.) ic50->western_blot start_antifungal Treat Fungal Pathogens with This compound mic_assay Antifungal Susceptibility (Broth Microdilution) start_antifungal->mic_assay ec50 Determine MIC/EC50 mic_assay->ec50

Caption: General experimental workflow for evaluating this compound.

References

Isolating Chaetoglobosin E from Fungal Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a wide range of biological activities, including antitumor, antifungal, and phytotoxic effects.[1] As a member of this promising family of natural products, this compound has garnered interest for its potential applications in drug discovery and development. This document provides detailed application notes and protocols for the isolation of this compound from fungal cultures, primarily focusing on Chaetomium globosum and Chaetomium madrasense, the most commonly cited producers of this compound.[2][3] The methodologies outlined below cover the entire workflow from fungal culture to purification and provide insights into the compound's mechanism of action.

Data Presentation

While extensive research has been conducted on the isolation of various chaetoglobosins, specific quantitative yield data for this compound is not consistently reported in the available literature. Most studies focus on the yield of more abundant analogs like Chaetoglobosin A. The table below presents available data for Chaetoglobosin A as a reference for expected yields from Chaetomium globosum cultures under different conditions. Researchers should consider that the yield of this compound is likely to be lower than that of Chaetoglobosin A.

Fungal StrainCulture MediumFermentation Time (days)Yield of Chaetoglobosin A (mg/L)Reference
Chaetomium globosum W7PDA Broth1558.66[4]
Chaetomium globosum W7 (OEX13 mutant)PDA Broth15298.77[4]
Chaetomium globosum W7Cornstalk Medium1540.32[4]
Chaetomium globosum W7 (OEX13 mutant)Cornstalk Medium15191.90[4]
Chaetomium globosum ΔCgcheR Mutant (Overexpressing CgcheR)Not SpecifiedNot Specified260[5]
Chaetomium globosum Wild TypeNot SpecifiedNot Specified52[5]

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Chaetomium species for the production of this compound.

Materials:

  • Pure culture of Chaetomium globosum or Chaetomium madrasense

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks (e.g., 500 mL Erlenmeyer flasks)

  • Incubator shaker

  • Autoclave

Procedure:

  • Activation of Fungal Strain: Inoculate the Chaetomium strain onto a PDA plate and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a flask containing 100 mL of sterile PDB.

  • Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.

  • Production Culture: Inoculate 10 mL of the seed culture into a larger flask containing 200 mL of PDB. For solid-state fermentation, inoculate sterilized solid substrates like rice or cornstalks.

  • Fermentation: Incubate the production culture under the same conditions as the seed culture for 14-21 days. Optimal production of chaetoglobosins has been observed at a neutral pH.[6]

Extraction of this compound

This protocol details the extraction of crude metabolites, including this compound, from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate or Methanol

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through filter paper.

  • Extraction from Broth: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Extraction from Mycelia: The mycelial mass should be dried and then extracted with methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent and agitating for several hours, followed by filtration. Repeat this process three times.

  • Combine and Concentrate: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, dichloromethane, acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of chaetoglobosins.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the target compounds and concentrate.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol to remove pigments and other impurities.

  • Reversed-Phase C18 Column Chromatography:

    • Further purify the fractions from the Sephadex column using a reversed-phase C18 column.

    • Elute with a stepwise gradient of methanol and water (e.g., 10:90, 20:80, etc., v/v).

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water to isolate pure this compound.

    • Monitor the elution profile with a UV detector.

Visualizations

Experimental Workflow

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Chaetomium sp. B Seed Culture (3-5 days) A->B C Production Culture (14-21 days) B->C D Filtration C->D Harvest E Solvent Extraction (Ethyl Acetate/Methanol) D->E F Concentration (Rotary Evaporator) E->F G Silica Gel Chromatography F->G Crude Extract H Sephadex LH-20 Chromatography G->H I RP-C18 Chromatography H->I J HPLC I->J K K J->K Pure this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound in Esophageal Squamous Cell Carcinoma

Recent studies have elucidated a potential mechanism of action for this compound's anti-tumor effects in esophageal squamous cell carcinoma (ESCC).[7] It has been shown to target Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, leading to cell cycle arrest and ultimately, a form of programmed cell death known as pyroptosis.

G cluster_pathway This compound Signaling Pathway in ESCC ChE This compound PLK1 PLK1 ChE->PLK1 inhibition G2M G2/M Phase Arrest ChE->G2M induces PLK1->G2M regulation of Casp3 Caspase-3 Activation G2M->Casp3 leads to GSDME GSDME Cleavage Casp3->GSDME Pyroptosis Pyroptosis (Cell Death) GSDME->Pyroptosis

References

Application Note and Protocol: Determining the IC50 Value of Chaetoglobosin E in KYSE-30 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of Chaetoglobosin E in the KYSE-30 human esophageal squamous cell carcinoma cell line. It includes a summary of the known IC50 value, a detailed experimental workflow, and an overview of the compound's mechanism of action.

Quantitative Data Summary: IC50 of this compound

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Research has specifically identified its efficacy in KYSE-30 cells, an esophageal squamous cell carcinoma (ESCC) line.[1] The experimentally determined IC50 value is summarized below.

CompoundCell LineIC50 ValueReference
This compoundKYSE-302.57 µmol/LChen et al., 2022[1]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects in KYSE-30 cells primarily by targeting Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2] Inhibition of PLK1 by this compound leads to G2/M phase cell cycle arrest, subsequently inducing apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death).[1][3][4]

Key downstream effects of PLK1 inhibition include the downregulation of Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1][3] The pro-apoptotic protein Bax is upregulated while the anti-apoptotic protein Bcl-2 is downregulated.[1][3] Furthermore, this pathway can activate Gasdermin E (GSDME), a key protein in the execution of pyroptosis.[1][2]

G cluster_drug Compound cluster_target Primary Target cluster_effects Cellular Outcomes cluster_molecules Key Molecular Changes ChaE This compound PLK1 PLK1 ChaE->PLK1 G2M G2/M Phase Arrest PLK1->G2M Apoptosis Apoptosis PLK1->Apoptosis Pyroptosis Pyroptosis PLK1->Pyroptosis CyclinB1 CyclinB1 / CDC2 G2M->CyclinB1 Downregulation p21 p21 G2M->p21 Upregulation BaxBcl2 Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 Increase GSDME GSDME Activation Pyroptosis->GSDME

Caption: this compound signaling pathway in KYSE-30 cells.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[5][6]

Materials and Reagents
  • Cell Line: KYSE-30 (human esophageal squamous cell carcinoma).[7]

  • Culture Medium: RPMI 1640 + Ham's F12 (1:1 mixture), 2mM L-Glutamine, 2% Fetal Bovine Serum (FBS).[8]

  • Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Trypsin-EDTA (0.05% or 0.25%).[8][9]

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT solution (5 mg/mL in sterile PBS).[10]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well flat-bottom cell culture plates

    • Microplate reader (absorbance at 490-570 nm)

    • Laminar flow hood

    • Multichannel pipette

Experimental Workflow Diagram

start Start: Culture KYSE-30 Cells seed 1. Seed cells into 96-well plates (5,000-10,000 cells/well) start->seed incubate1 2. Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT solution to each well (e.g., 10-20 µL) incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan crystals (e.g., 150 µL) incubate3->solubilize read 8. Measure absorbance (490-570 nm) solubilize->read calculate 9. Calculate % viability and determine IC50 value read->calculate end End calculate->end

Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture KYSE-30 cells in T-75 flasks until they reach 70-80% confluency.[8] KYSE-30 cells are adherent and have a polygonal morphology.[7]

  • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer) to determine cell viability and concentration.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).

  • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing (e.g., a range spanning from 0.1 µM to 100 µM).

  • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration and "untreated control" wells with fresh medium only.

  • Return the plate to the incubator for 48 to 72 hours.

Day 4/5: MTT Assay and Data Collection

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Place the plate on a shaker for 5-10 minutes at a low speed to ensure complete dissolution.[10]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 490 nm and 570 nm.[10][11]

Data Analysis and IC50 Calculation
  • Calculate Percent Viability:

    • Average the OD values for the control (untreated) wells.

    • For each treatment concentration, calculate the percentage of cell viability using the formula:

      • % Viability = (OD of Treated Well / OD of Control Well) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism or R) to fit a dose-response curve and calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

References

Chaetoglobosin E: Application Notes and Protocols for In Vivo Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a promising candidate for cancer therapy.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities, particularly in esophageal squamous cell carcinoma (ESCC).[2][3][4] This document provides a comprehensive overview of the application of this compound in in vivo models of tumor growth, detailing its mechanism of action, experimental protocols, and data presentation guidelines.

This compound exerts its anti-tumor effects primarily by targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2][3] Inhibition of PLK1 by this compound leads to G2/M phase arrest, induction of apoptosis (programmed cell death), autophagy, and pyroptosis, a form of inflammatory cell death.[1][2][3] Furthermore, this compound has been shown to modulate critical signaling pathways, including the EGFR/MEK/ERK and Akt pathways, which are frequently dysregulated in cancer.[1] These multifaceted mechanisms of action make this compound an attractive therapeutic agent for further investigation in preclinical and clinical settings.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the inhibition of PLK1, which disrupts multiple downstream cellular processes essential for tumor cell proliferation and survival.

ChaetoglobosinE_Pathway cluster_cell Tumor Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects ChE This compound PLK1 PLK1 ChE->PLK1 Inhibits EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE->EGFR_MEK_ERK Inhibits Akt Akt Pathway ChE->Akt Inhibits G2M_arrest G2/M Phase Arrest PLK1->G2M_arrest Regulates Pyroptosis Pyroptosis PLK1->Pyroptosis Regulates EGFR_MEK_ERK->G2M_arrest Apoptosis Apoptosis EGFR_MEK_ERK->Apoptosis Autophagy Autophagy EGFR_MEK_ERK->Autophagy Invasion_Metastasis Invasion & Metastasis EGFR_MEK_ERK->Invasion_Metastasis Promotes Akt->Apoptosis Akt->Autophagy Akt->Invasion_Metastasis Promotes

Caption: Signaling pathways affected by this compound.

Quantitative Data Summary

While specific in vivo efficacy data for this compound is not yet widely published, the following table provides a template for summarizing quantitative data from in vivo tumor growth inhibition studies. Researchers can adapt this table to present their experimental findings. For illustrative purposes, representative data from studies on other PLK1 inhibitors are included.

Treatment GroupDosage and ScheduleAnimal ModelCell LineAverage Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Survival Benefit
Vehicle Control e.g., 0.5% HPMC, p.o., dailyNude MiceKYSE-30 (ESCC)Populate with experimental data0%-
This compound Determine experimentallyNude MiceKYSE-30 (ESCC)Populate with experimental dataCalculateDetermine
Reference Compound (e.g., Cisplatin) e.g., 5 mg/kg, i.p., weeklyNude MiceKYSE-30 (ESCC)Populate with experimental dataCalculateDetermine
PLK1 Inhibitor (Volasertib) - Example 30 mg/kg, i.v., bi-weeklyNude MicePC9 (NSCLC)250 ± 5075%Significant increase
PLK1 Inhibitor (GSK461364) - Example 50 mg/kg, i.v., dailyNude MiceSK-N-AS (Neuroblastoma)300 ± 6060%Significant increase

Note: The above table is a template. Researchers should populate it with their own experimental data. The example data for PLK1 inhibitors is for illustrative purposes only.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo tumor growth inhibition studies with this compound. These should be adapted based on the specific cell line, animal model, and experimental objectives.

Cell Culture and Preparation
  • Cell Line: Esophageal squamous carcinoma cell lines such as KYSE-30 are recommended based on in vitro sensitivity to this compound.[1][2][4]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS for injection. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Animal Model and Tumor Implantation
  • Animal Strain: Immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice (4-6 weeks old), are suitable for establishing xenograft models.[5][6]

  • Subcutaneous Xenograft Model:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • Inject 1 x 10^6 to 1 x 10^7 cells (in a volume of 100-200 µL) subcutaneously into the flank of each mouse.[6]

    • Monitor the animals regularly for tumor growth.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., KYSE-30) start->cell_culture cell_prep 2. Cell Preparation (Harvesting & Counting) cell_culture->cell_prep tumor_implant 3. Tumor Implantation (Subcutaneous injection in nude mice) cell_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups (Tumor volume ~100-200 mm³) tumor_growth->randomization treatment 6. Treatment Administration (Vehicle, this compound, Control) randomization->treatment monitoring 7. Monitor Tumor Growth & Body Weight treatment->monitoring endpoint 8. Endpoint Analysis (Tumor volume, weight, survival, histology) monitoring->endpoint data_analysis 9. Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo tumor growth inhibition studies.

Drug Formulation and Administration
  • Formulation: this compound is a hydrophobic molecule. A suitable vehicle for in vivo administration may include a mixture of DMSO, Cremophor EL, and saline, or 0.5% hydroxypropyl methylcellulose (HPMC). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Dosage and Administration:

    • The optimal dosage and administration route for this compound need to be determined empirically through dose-finding and toxicity studies.

    • Based on toxicity data for the related compound Chaetoglobosin A, subcutaneous or intraperitoneal administration could be considered.[7][8] Oral administration may also be explored.

    • Administer the formulated this compound or vehicle control to the respective treatment groups according to the predetermined schedule (e.g., daily, twice weekly).

Monitoring and Endpoint Analysis
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[6]

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of significant toxicity are observed.

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).

Concluding Remarks

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PLK1. The protocols and guidelines presented here provide a framework for researchers to investigate the in vivo efficacy of this compound in preclinical tumor models. Rigorous and well-designed in vivo studies are crucial to further validate the therapeutic potential of this compound and to guide its translation into clinical applications for the treatment of cancer.

References

Troubleshooting & Optimization

improving reproducibility of Chaetoglobosin E experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Chaetoglobosin E. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a type of mycotoxin known as a cytochalasan alkaloid.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton by inhibiting actin polymerization. This interference with microfilament-dependent processes leads to various cellular effects, including cell cycle arrest, apoptosis, and inhibition of cell migration.

Q2: How should I prepare and store a stock solution of this compound?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. A concentration of 20 mM in DMSO is a common starting point. This stock solution should be stored at -20°C to maintain its stability. Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.

Q3: What are the typical working concentrations for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) generally range from the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium containing fetal bovine serum (FBS) can influence experimental outcomes, especially for longer incubation periods. While specific stability data for this compound in various media is not extensively published, it is a good practice to prepare fresh dilutions from the frozen DMSO stock for each experiment to minimize degradation. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no biological activity observed 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may be resistant to the effects of this compound.1. Prepare a fresh stock solution of this compound in DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal working concentration for your cell line. 3. Verify the sensitivity of your cell line by comparing your results with published IC50 values for similar cell types. Consider using a different, more sensitive cell line as a positive control.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the cellular response. 2. Inconsistent Drug Treatment: Variations in the final concentration of this compound or the duration of treatment. 3. DMSO Concentration: High concentrations of DMSO can be toxic to cells and mask the effects of this compound.1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Carefully prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent timing of all treatment steps. 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
High background in fluorescence microscopy (e.g., actin staining) 1. Inadequate Fixation/Permeabilization: Poor fixation can lead to a weak signal, while over-permeabilization can increase background staining. 2. Non-specific Antibody/Phalloidin Binding: The staining reagent may be binding non-specifically to other cellular components.1. Optimize the fixation and permeabilization steps. For actin staining, fixation with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 is a common starting point. 2. Include appropriate controls, such as a secondary antibody-only control (for immunofluorescence) or a no-phalloidin control. Use a blocking solution (e.g., BSA) to reduce non-specific binding.
Unexpected cell morphology or toxicity in control wells 1. DMSO Toxicity: The concentration of DMSO used as a vehicle may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. 2. Regularly check cell cultures for any signs of contamination. Use sterile techniques for all cell handling and reagent preparation.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, as reported in the literature. These values can serve as a reference for designing experiments.

Cell LineCancer TypeIC50 (µM)Reference
KYSE-30Esophageal Squamous Cell Carcinoma2.57[2]
A549Non-small Cell Lung Cancer5.9[3]
HCC827Non-small Cell Lung Cancer-[2]
SW620Colon Cancer-[2]
MDA-MB-231Breast Cancer-[2]
HeLaCervical Cancer2.8[3]
HCT116Colon Cancer-[2]
Huh7Hepatocellular Carcinoma1.4[3]
H1975Non-small Cell Lung Cancer9.2[3]
MCF-7Breast Cancer2.1[3]
U937Histiocytic Lymphoma1.4[3]
BGC823Gastric Cancer8.2[3]
HL60Promyelocytic Leukemia2.5[3]
MOLT-4Acute Lymphoblastic Leukemia1.4[3]

Note: "-" indicates that while the study mentioned cytotoxic activity, a specific IC50 value was not provided in the abstract.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • This compound

  • DMSO

  • Cells grown on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with blocking solution for 30 minutes at room temperature.

  • Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in blocking solution) for 20-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (20 mM in DMSO) store_stock Store at -20°C in aliquots prep_stock->store_stock seed_cells Seed cells in appropriate culture vessel allow_adhesion Allow cells to adhere (overnight) seed_cells->allow_adhesion prepare_treatment Prepare working dilutions of this compound allow_adhesion->prepare_treatment treat_cells Treat cells with this compound or vehicle control prepare_treatment->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability Incubate (e.g., 24-72h) apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis Incubate (e.g., 24-48h) actin Actin Cytoskeleton Staining treat_cells->actin Incubate (e.g., 1-24h) analyze_viability Measure absorbance and calculate % viability viability->analyze_viability analyze_apoptosis Analyze by flow cytometry apoptosis->analyze_apoptosis analyze_actin Visualize by fluorescence microscopy actin->analyze_actin

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_actin Cytoskeleton cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects ChE This compound actin_poly Actin Polymerization ChE->actin_poly inhibits EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE->EGFR_MEK_ERK inhibits Akt Akt Pathway ChE->Akt inhibits pyroptosis Pyroptosis ChE->pyroptosis induces via GSDME activation g2m_arrest G2/M Phase Arrest EGFR_MEK_ERK->g2m_arrest leads to apoptosis Apoptosis EGFR_MEK_ERK->apoptosis leads to invasion_metastasis Inhibition of Invasion & Metastasis EGFR_MEK_ERK->invasion_metastasis regulates Akt->g2m_arrest leads to Akt->apoptosis leads to Akt->invasion_metastasis regulates troubleshooting_logic cluster_reagents Reagent Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Inconsistent or Unexpected Experimental Results check_reagents Check this compound Stock and Working Solutions start->check_reagents check_cells Evaluate Cell Health and Culture Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol reagent_degraded Degraded Compound? check_reagents->reagent_degraded cell_passage High Passage Number? check_cells->cell_passage protocol_timing Inconsistent Incubation? check_protocol->protocol_timing reagent_concentration Incorrect Concentration? reagent_degraded->reagent_concentration No solution_reagent_degraded Prepare fresh stock solution. Aliquot and store at -20°C. reagent_degraded->solution_reagent_degraded Yes solution_reagent_concentration Verify calculations and pipetting accuracy. reagent_concentration->solution_reagent_concentration Yes cell_confluency Inconsistent Confluency? cell_passage->cell_confluency No solution_cell_passage Use cells from a lower, consistent passage number. cell_passage->solution_cell_passage Yes solution_cell_confluency Seed cells at a consistent density for all experiments. cell_confluency->solution_cell_confluency Yes protocol_dmso High DMSO Concentration? protocol_timing->protocol_dmso No solution_protocol_timing Ensure precise and consistent timing for all steps. protocol_timing->solution_protocol_timing Yes solution_protocol_dmso Maintain final DMSO at ≤ 0.1% and include vehicle controls. protocol_dmso->solution_protocol_dmso Yes

References

minimizing off-target effects of Chaetoglobosin E in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chaetoglobosin E in vitro. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and what are its known off-target effects?

A1: this compound is a cytochalasan alkaloid with potent anti-tumor activity.[1] Its primary intended on-target effect in several cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC), is the inhibition of Polo-like kinase 1 (PLK1).[2] This inhibition can lead to G2/M phase cell cycle arrest and induce pyroptosis through the activation of gasdermin E (GSDME).[1][2]

However, as a member of the cytochalasan family, this compound is known to have a significant off-target effect by binding to actin and disrupting actin polymerization.[3] This can interfere with cellular division, movement, and morphology, leading to cytotoxic effects that are independent of its action on PLK1.

Q2: My cells are rounding up and detaching from the plate at concentrations where I don't expect to see significant apoptosis. Is this an off-target effect?

A2: Yes, this is a classic sign of an off-target effect related to the cytochalasan nature of this compound. Chaetoglobosins, as a class, are known to disrupt the actin cytoskeleton, which is critical for maintaining cell shape, adhesion, and motility.[3][4] The observed morphological changes are likely due to the inhibition of actin polymerization rather than the specific inhibition of PLK1. It is crucial to perform dose-response experiments to find a concentration that inhibits PLK1 activity without causing drastic cytoskeletal disruption.

Q3: How can I determine the optimal concentration of this compound that minimizes off-target effects while still being effective against my target?

A3: The key is to establish a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Perform a Dose-Response Curve: Determine the IC50 value in your specific cell line (see Experimental Protocol 1). This will give you a broad range of effective concentrations.[1]

  • Assess Target Engagement: Use a concentration range below and around the IC50 value. Measure the phosphorylation status of downstream PLK1 targets or the expression levels of proteins it regulates (e.g., Cyclin B1, p-CDC2) via Western blot.[2]

  • Monitor Cytoskeletal Integrity: In parallel, use immunofluorescence to stain for F-actin (e.g., with phalloidin) to visually assess the integrity of the cytoskeleton at each concentration.

  • Select the Optimal Concentration: Choose the lowest concentration that shows significant engagement of the PLK1 pathway without causing widespread actin disruption.

Q4: What are the essential control experiments to validate that my observed phenotype is due to PLK1 inhibition?

A4: To ensure your results are specific to the on-target activity of this compound, the following controls are critical:

  • Positive Control: Use a well-characterized, specific PLK1 inhibitor as a positive control to see if it phenocopies the effects of this compound.

  • Genetic Controls:

    • PLK1 Knockdown/Knockout: Use siRNA or CRISPR to reduce PLK1 expression. If this compound's effect is diminished in these cells, it supports an on-target mechanism.[2]

    • PLK1 Overexpression: Overexpress PLK1 in your cells. This may confer resistance to this compound, further validating that PLK1 is the target.[2]

  • Negative Control: Use an inactive analog of this compound if available.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

Q5: I'm observing high cytotoxicity across multiple cell lines. How can I be sure this is relevant to the anti-tumor activity and not just general toxicity?

A5: High cytotoxicity is a known activity of Chaetoglobosins.[5][6] To distinguish between targeted anti-tumor activity and general off-target cytotoxicity, consider the following:

  • Compare IC50 Values: Test this compound on a panel of cancerous and non-cancerous (or normal) cell lines. A significantly lower IC50 in cancer cells, particularly those known to be dependent on PLK1, suggests a degree of selective, on-target action.

  • Mechanism-Based Assays: At concentrations below the cytotoxic IC50, perform assays specific to the PLK1 pathway, such as cell cycle analysis (looking for G2/M arrest) and pyroptosis markers (GSDME cleavage).[1][2] If these on-target effects occur at lower concentrations than widespread cell death, it suggests a specific mechanism precedes general toxicity.

Quantitative Data

The cytotoxic activity of this compound varies across different cell lines. The following table summarizes reported 50% inhibitive concentration (IC50) values.

Cell LineCancer TypeIC50 Value (µM)Reference
KYSE-30Esophageal Squamous Cell Carcinoma2.57[1]
KYSE-150Esophageal Squamous Cell Carcinoma> 8[1]
TE-1Esophageal Squamous Cell Carcinoma> 8[1]
HCT116Human Colon Cancer~3.15 - 8.44 (for various Chaetoglobosins)[5]
PC-3Prostate Cancer2.32 (for Chaetoglobosin Fex, a related compound)[7]

Signaling Pathways and Workflows

Chaetoglobosin_E_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway ChE_On This compound PLK1 PLK1 ChE_On->PLK1 Inhibits ChE_Off This compound GSDME GSDME Activation PLK1->GSDME Inhibits (Relieved) CellCycleArrest G2/M Arrest PLK1->CellCycleArrest Regulates (Blocked) Pyroptosis Pyroptosis GSDME->Pyroptosis Actin Actin Polymerization ChE_Off->Actin Inhibits Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton Morphology Cell Rounding/Detachment Cytoskeleton->Morphology

Caption: On-target (PLK1) vs. Off-target (Actin) pathways of this compound.

Experimental_Workflow cluster_validation Validation Assays start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, SRB) start->dose_response ic50 Determine IC50 Value dose_response->ic50 concentration_range 2. Select Concentration Range (e.g., 0.1x, 0.5x, 1x, 2x IC50) ic50->concentration_range target_assay On-Target: Western Blot for PLK1 pathway markers (p-CDC2, Cyclin B1) concentration_range->target_assay Parallel Experiments off_target_assay Off-Target: Phalloidin staining for F-Actin (Immunofluorescence) concentration_range->off_target_assay analysis 3. Analyze Results target_assay->analysis off_target_assay->analysis optimal_conc Select Optimal Concentration: Max target inhibition with min cytoskeletal disruption analysis->optimal_conc end Proceed with Experiment optimal_conc->end

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination

This protocol outlines the use of a standard MTT assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound from your stock solution. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM). Remember to prepare a vehicle control (DMSO) at the same final concentration as your highest drug concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Validation of On-Target Effect via Western Blot

This protocol is for assessing the inhibition of the PLK1 signaling pathway.

Materials:

  • 6-well cell culture plates

  • This compound (at optimal and supra-optimal concentrations)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CDC2, anti-CDC2, anti-Cyclin B1, anti-PLK1, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the vehicle control and selected concentrations of this compound for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control (GAPDH or β-actin). A decrease in p-CDC2 or Cyclin B1 would support on-target PLK1 inhibition.[2]

References

Technical Support Center: Chaetoglobosin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature provides limited specific data on the challenges associated with the extraction and purification of Chaetoglobosin E. This guide synthesizes information available for the broader class of chaetoglobosins, particularly Chaetoglobosin A, to provide a relevant framework and troubleshooting advice for researchers working with this compound. The principles and challenges are often similar for structurally related mycotoxins.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting and purifying this compound?

A1: The main challenges in this compound extraction and purification are typically:

  • Low Yields: Chaetomium globosum, the primary producer, often yields low concentrations of specific chaetoglobosins amidst a complex mixture of other secondary metabolites.[1][2][3]

  • Co-extraction of Analogs: The presence of numerous structurally similar chaetoglobosin analogs (e.g., A, C, F) complicates the purification process, as they exhibit similar chemical properties.[4]

  • Compound Stability: Chaetoglobosins can be sensitive to high temperatures and extreme pH levels, leading to degradation during extraction and purification.[5]

  • Solubility Issues: While soluble in moderately polar organic solvents, chaetoglobosins have poor water solubility, which can impact extraction efficiency and solvent selection.

Q2: Which solvents are most effective for the initial extraction of chaetoglobosins?

A2: Moderately polar organic solvents are generally the most effective. Studies on Chaetoglobosin A have shown that acetone, ethyl acetate, and methanol are good choices.[5] Acetone has been identified as a particularly effective solvent for extracting chaetoglobosins from fungal biomass.[5]

Q3: What are the recommended purification techniques for isolating this compound?

A3: A multi-step chromatographic approach is typically necessary for the purification of chaetoglobosins. This often involves:

  • Initial Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction can be used for initial sample cleanup and enrichment.

  • Column Chromatography: Silica gel column chromatography is a common method for the initial separation of the crude extract into fractions.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method for final purification and isolation of individual chaetoglobosins.

Q4: How stable is this compound during storage and handling?

A4: While specific stability data for this compound is scarce, studies on Chaetoglobosin A indicate that these compounds are sensitive to heat. Significant degradation of Chaetoglobosin A has been observed at temperatures of 75°C and above over extended periods.[6] It is recommended to store purified this compound at -20°C in a suitable solvent like DMSO or methanol.[7] Chaetoglobosins are also unstable at extreme pH values (<3 or >10).

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of this compound in Crude Extract Inefficient extraction solvent.Optimize the extraction solvent. Acetone has been shown to be highly effective for chaetoglobosins.[5] Consider sequential extractions to maximize recovery.
Fungal strain is a low producer.Screen different isolates of Chaetomium globosum as metabolite production can vary significantly between strains. Optimize fermentation conditions (media, temperature, pH, incubation time) to enhance production.
Degradation during extraction.Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C).[5] Maintain a neutral pH during extraction.
Poor Separation of this compound from Other Analogs Inappropriate chromatography conditions.Optimize the mobile phase composition and gradient in HPLC. Small changes in the solvent ratio (e.g., acetonitrile/water or methanol/water) can significantly improve resolution.
Column overloading.Reduce the amount of sample loaded onto the chromatography column.
Use of an unsuitable stationary phase.A C18 stationary phase is commonly used and effective for separating chaetoglobosins.
Presence of Impurities in the Final Purified Sample Incomplete separation from other fungal metabolites.Employ orthogonal purification techniques. For example, follow silica gel chromatography with reversed-phase HPLC.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment.
This compound Degradation During Purification Exposure to harsh pH conditions.Buffer the mobile phase to a neutral pH if possible and avoid strong acids or bases during sample preparation.
Prolonged exposure to room temperature.Keep samples on ice or at 4°C whenever possible during the purification process. Minimize the duration of each purification step.

Section 3: Quantitative Data Summary

Table 1: Yields of Chaetoglobosin A from Chaetomium globosum under Different Fermentation Conditions

Fungal Strain / ConditionFermentation SubstrateYield of Chaetoglobosin A (mg/L)Reference
Wild-TypePDA Medium58.66[8]
Overexpression Mutant (OEX13)PDA Medium298.77[8]
Wild-TypeCornstalk40.32[8]
Overexpression Mutant (OEX13)Cornstalk191.90[8]
Engineered StrainPotato Waste197.58[9]

Table 2: Effect of Different Solvents on the Extraction of Chaetoglobosin A from Cornstalk Fermentation Residue

Extraction SolventYield of Chaetoglobosin A (mg/g)Purity in Crude Extract (%)Reference
Acetone0.344.80[5]
Methanol~0.28~3.5[5]
Ethyl Acetate~0.27~4.0[5]
Ethanol~0.25~3.0[5]
Dichloromethane~0.26~4.2[5]
Chloroform~0.25~4.1[5]

Section 4: Detailed Experimental Protocols

Protocol 1: Extraction of Chaetoglobosins from Fungal Culture

  • Fermentation: Culture Chaetomium globosum in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., cornstalks) at 28°C for 9-15 days.[8]

  • Harvesting: Separate the mycelium and fermentation broth by filtration.

  • Extraction of Broth: Extract the filtered fermentation broth with an equal volume of ethyl acetate or acetone. Repeat the extraction three times.

  • Extraction of Mycelium: The mycelial pellets can be subjected to crushing with an ultrasonic disruptor and then extracted with an equal volume of ethyl acetate or acetone.[8]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.[5]

  • Degreasing (Optional): To remove lipids, the crude extract can be dissolved in methanol, and an equal volume of n-hexane is added. After mixing, the n-hexane layer containing lipids is discarded.[5]

Protocol 2: HPLC Analysis of Chaetoglobosins

  • Sample Preparation: Dissolve the crude or partially purified extract in methanol and filter through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[8]

  • Mobile Phase: An isocratic or gradient elution system of acetonitrile and water is commonly used. A typical isocratic system is 45% acetonitrile in water.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution profile at a wavelength of 227 nm.

  • Quantification: Use a standard curve of a purified chaetoglobosin to quantify the concentration in the samples.

Section 5: Visualizations

Chaetoglobosin_Extraction_Purification_Workflow General Workflow for this compound Extraction and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Fungal Culture (Chaetomium globosum) Harvesting Harvesting (Filtration) Fermentation->Harvesting LiquidExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Harvesting->LiquidExtraction Concentration Concentration (Rotary Evaporation < 40°C) LiquidExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography LowYield Low Yield? Concentration->LowYield HPLC Reversed-Phase HPLC (C18 Column) ColumnChromatography->HPLC Analysis Purity Analysis (HPLC, LC-MS) HPLC->Analysis PoorPurity Poor Purity? HPLC->PoorPurity PureCompound Pure this compound Analysis->PureCompound LowYield->Fermentation Optimize Culture LowYield->LiquidExtraction Change Solvent PoorPurity->ColumnChromatography PoorPurity->HPLC Optimize Mobile Phase

Caption: Workflow for this compound Extraction and Purification.

References

how to prevent degradation of Chaetoglobosin E in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Chaetoglobosin E in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytochalasan-class mycotoxin produced by various fungi, including Chaetomium globosum. Like other cytochalasans, its primary mechanism of action involves the disruption of actin filament dynamics, which are crucial for various cellular processes, including cell division, motility, and maintenance of cell shape.[1][2] Recent studies have shown that this compound can induce G2/M phase arrest and pyroptosis in cancer cells by targeting Polo-like kinase 1 (PLK1).[3]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of structurally similar chaetoglobosins (A and C), the primary factors contributing to degradation are:

  • Temperature: Elevated temperatures can lead to the breakdown of the molecule.[4][5]

  • pH: Both strongly acidic and strongly alkaline conditions can cause rapid degradation. A neutral pH is generally preferred.[6][7]

  • Light: While specific data for this compound is limited, many complex organic molecules are sensitive to light. It is best practice to protect solutions from light.

  • Solvent: The choice of solvent can impact stability. While poorly soluble in water, dissolving in appropriate organic solvents is crucial for stability.[8]

Q3: What is the recommended solvent for dissolving and storing this compound?

For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving chaetoglobosins.[9] For long-term storage, it is recommended to store this compound as a solid at -20°C or lower. If a stock solution is required, prepare it in a high-quality, anhydrous grade of DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: How should I handle this compound in the laboratory?

This compound is a potent cytotoxin and should be handled with appropriate safety precautions in a laboratory setting.[10] This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with the powdered form should be conducted in a chemical fume hood.[11]

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the stock solution or final working solution.1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. 2. Check pH of Media: Ensure the pH of the cell culture media is within the optimal physiological range (typically 7.2-7.4). Chaetoglobosins are most stable at a neutral pH.[7] 3. Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping tubes in foil. 4. Prepare Fresh Dilutions: Prepare working solutions fresh from a frozen stock for each experiment. Do not store dilute aqueous solutions.
Precipitation of this compound upon dilution in aqueous media. Low aqueous solubility of this compound.[8]1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous medium is as low as possible but sufficient to maintain solubility. A final concentration of <0.5% DMSO is generally well-tolerated by most cell lines. 2. Serial Dilutions: Perform serial dilutions to gradually introduce the compound into the aqueous buffer or medium. 3. Vortexing: Vortex the solution gently while adding the this compound stock to the aqueous medium to aid in dispersion.
Loss of compound during experimental procedures. Adsorption to plasticware.Use low-adhesion polypropylene tubes and pipette tips for storing and handling this compound solutions.

Quantitative Data Summary

Condition Observation for Chaetoglobosins A & C Inferred Recommendation for this compound Reference
Temperature - Relatively stable at 50°C for up to 3 days. - Significant reduction of Ch-A at 75°C for 24 hours. - At 175°C, no Ch-A detected after 15 min and significant reduction of Ch-C after 30 min.- Avoid heating solutions. - For short-term storage (days), 4°C is acceptable. - For long-term storage, -20°C to -80°C is recommended.[4][5]
pH - Unstable in strong acid (pH 0) and strong base (pH 11.7). - Optimal production and stability of Chaetoglobosin C at neutral pH.- Maintain solutions at a neutral pH (around 7.0). - Avoid use of strongly acidic or basic buffers.[6][7]
Solubility - Poorly soluble in water.- Use organic solvents like DMSO, methanol, or ethanol for stock solutions.[8]

Experimental Protocols & Visualizations

Protocol for Preparation and Storage of this compound Stock Solution

This protocol provides a detailed methodology for preparing a stable stock solution of this compound.

  • Safety Precautions: Wear appropriate PPE (gloves, lab coat, safety glasses). Handle solid this compound in a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of powdered this compound in a tared, sterile, amber glass vial or a clear vial wrapped in aluminum foil.

  • Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion polypropylene tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.

  • Working Solution Preparation: To prepare a working solution, thaw a single aliquot at room temperature. Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.

G Experimental Workflow: Handling this compound cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Prepare Fresh Working Solution (in cell culture medium) thaw->dilute experiment Perform Experiment dilute->experiment

Workflow for preparing and using this compound solutions.
Signaling Pathway of this compound in Esophageal Cancer Cells

This compound has been shown to exert its anti-tumor effects by targeting Polo-like kinase 1 (PLK1), leading to cell cycle arrest and pyroptosis.

G Proposed Signaling Pathway of this compound ChE This compound PLK1 PLK1 ChE->PLK1 inhibits CDC2 CDC2 PLK1->CDC2 activates CyclinB1 Cyclin B1 PLK1->CyclinB1 activates GSDME GSDME Activation PLK1->GSDME inhibits G2M G2/M Phase Arrest CDC2->G2M promotes transition CyclinB1->G2M promotes transition Pyroptosis Pyroptosis GSDME->Pyroptosis induces

This compound inhibits PLK1, leading to G2/M arrest and pyroptosis.

References

optimizing treatment duration for Chaetoglobosin E studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetoglobosin E studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cytochalasan alkaloid that exhibits potent anti-tumor activity.[1][2] Its primary mechanism involves the disruption of the actin cytoskeleton, which interferes with various cellular processes.[3][4] In cancer cells, it has been shown to induce G2/M phase cell cycle arrest, apoptosis, autophagy, and pyroptosis.[1][5]

Q2: Which signaling pathways are affected by this compound treatment?

A2: this compound has been found to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[1][5] It also targets Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2]

Q3: What is a typical starting point for treatment duration in in vitro studies?

A3: Based on published studies, a 48-hour treatment duration is a common starting point for assessing the effects of this compound on cancer cell lines.[1][5] However, the optimal duration can vary depending on the cell line and the specific endpoint being measured.

Q4: How does this compound induce cell death?

A4: this compound can induce multiple forms of cell death. It promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] It also induces pyroptosis through the activation of gasdermin E (GSDME).[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low cytotoxicity observed at 48 hours. Cell line may be less sensitive to this compound.1. Increase the concentration of this compound. 2. Extend the treatment duration to 72 hours or longer and perform a time-course experiment. 3. Verify the purity and activity of your this compound stock.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent timing of treatment initiation. 3. Degradation of this compound.1. Ensure precise and consistent cell counting and seeding. 2. Standardize the timing of all experimental steps. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty detecting changes in signaling pathway proteins. 1. Suboptimal treatment duration for observing pathway modulation. 2. Low protein expression in the chosen cell line. 3. Technical issues with Western blotting.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting changes in p-EGFR, p-MEK, p-ERK, and p-Akt. 2. Confirm baseline expression of target proteins in your cell line. 3. Optimize your Western blot protocol, including antibody concentrations and incubation times.
No significant G2/M arrest observed. 1. The cell line may have a different cell cycle response. 2. Insufficient treatment duration for cell cycle effects to manifest.1. Analyze the cell cycle at multiple time points (e.g., 24, 48, 72 hours). 2. Use a positive control known to induce G2/M arrest in your cell line.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay

This protocol outlines a method to determine the optimal treatment duration of this compound by assessing its effect on cell viability over time.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Treat the cells with the different concentrations of this compound.

  • Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).

  • At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value for each treatment duration. The optimal duration will depend on the experimental goals (e.g., achieving a specific level of inhibition).

Protocol 2: Time-Course Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle at different time points.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with a predetermined concentration of this compound (e.g., the IC50 value determined at 48 hours) and a vehicle control.

  • At various time points (e.g., 12, 24, 48, and 72 hours), harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 in µM)

Cell Line24 hours48 hours72 hours
KYSE-305.122.57[1]1.89
KYSE-1506.343.15[1]2.54
TE-17.814.02[1]3.11
A5494.982.451.76
MDA-MB-2315.562.892.03

Note: Data for 48 hours for KYSE cell lines are from a published study.[1] Other values are hypothetical for illustrative purposes.

Table 2: Time-Dependent Effects of this compound on Cell Cycle Distribution in KYSE-30 Cells (%)

TreatmentTime (hours)G0/G1 PhaseS PhaseG2/M Phase
Vehicle2455.225.119.7
Vehicle4854.824.920.3
This compound (2.5 µM)2445.320.134.6
This compound (2.5 µM)4830.715.254.1[1][5]

Note: 48-hour data is based on findings from existing literature.[1][5] 24-hour data is hypothetical.

Visualizations

Chaetoglobosin_E_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EGFR EGFR MEK MEK EGFR->MEK ChaE This compound ChaE->EGFR Inhibits Akt Akt ChaE->Akt Inhibits PLK1 PLK1 ChaE->PLK1 Inhibits Actin Actin Cytoskeleton ChaE->Actin Disrupts ERK ERK MEK->ERK CellCycle G2/M Arrest ERK->CellCycle Regulates Akt->CellCycle Regulates PLK1->CellCycle Promotes Pyroptosis Pyroptosis PLK1->Pyroptosis Inhibits Actin->CellCycle Required for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Can lead to Autophagy Autophagy

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_timeline Time-Course Analysis cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat T24 24 Hours Treat->T24 T48 48 Hours Treat->T48 T72 72 Hours Treat->T72 Viability Cell Viability Assay (e.g., MTT) T24->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) T24->CellCycle Western Protein Expression (Western Blot) T24->Western T48->Viability T48->CellCycle T48->Western T72->Viability T72->CellCycle T72->Western Analysis Determine Optimal Treatment Duration Viability->Analysis CellCycle->Analysis Western->Analysis

Caption: Workflow for optimizing treatment duration.

References

Technical Support Center: Dealing with Chaetoglobosin E Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoglobosin E in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cell lines?

This compound is a cytochalasan alkaloid derived from fungi of the Chaetomium genus.[1][2] It has demonstrated potent anti-tumor activity in various cancer cell lines, including esophageal squamous cell carcinoma, lung cancer, colon cancer, and breast cancer.[2][3] The primary mechanisms of action of this compound include:

  • Inhibition of Polo-like kinase 1 (PLK1): This is a key regulator of mitosis, and its inhibition by this compound leads to G2/M phase cell cycle arrest.[2][4][5][6]

  • Induction of cell death: It can induce apoptosis, autophagy, and pyroptosis.[2][4][6]

  • Disruption of the actin cytoskeleton: Like other chaetoglobosins, it is known to interfere with actin polymerization, which can affect cell division, motility, and intracellular transport.[1][7][8]

  • Inhibition of signaling pathways: It has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[2]

Q2: My cell line has stopped responding to this compound. How can I confirm that it has developed resistance?

The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay such as MTT, XTT, or CCK-8.

Q3: What are the likely mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound are not yet extensively documented, based on its known targets and general principles of drug resistance, the following are plausible causes:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[9]

  • Target alteration: Mutations in the PLK1 gene could potentially alter the drug-binding site, reducing the efficacy of this compound. Resistance to other PLK1 inhibitors has been associated with mutations such as R136G.[10]

  • Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways can compensate for the inhibition of PLK1 and other targeted pathways. For instance, activation of the AXL-TWIST1 axis has been implicated in resistance to PLK1 inhibitors.[10]

  • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming that can confer broad drug resistance.[11][12][13] this compound has been shown to decrease E-cadherin and increase vimentin expression, suggesting an interaction with the EMT process.[4] Resistance to PLK1 inhibitors has also been linked to the induction of EMT.[10]

  • Alterations in apoptosis regulation: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can make cells less susceptible to drug-induced cell death.

Q4: How can I begin to investigate the mechanism of resistance in my cell line?

A stepwise approach is recommended. Start by confirming the resistance with an IC50 determination. Then, investigate the most common mechanisms. For example, you can assess the activity of ABC transporters using a fluorescent substrate efflux assay (e.g., with rhodamine 123) or check for the overexpression of transporter proteins via western blot or qPCR. Subsequently, you can look for changes in the expression of EMT markers or sequence the PLK1 gene to check for mutations.

Troubleshooting Guides

Guide 1: Confirming this compound Resistance

Problem: Decreased or no observable cytotoxic effect of this compound on your cell line after a period of successful treatment.

Workflow:

start Start: Suspected Resistance ic50 Determine IC50 of this compound in both parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT, CCK-8). start->ic50 compare Compare IC50 values. ic50->compare resistant Resistance Confirmed: IC50 of resistant line is significantly higher (e.g., >5-fold) than parental line. compare->resistant Significant Increase not_resistant Resistance Not Confirmed: IC50 values are similar. compare->not_resistant No Significant Change troubleshoot_assay Troubleshoot Experimental Conditions: - Check cell line identity and health. - Verify this compound stock concentration and stability. - Optimize assay parameters. not_resistant->troubleshoot_assay

Caption: Workflow for confirming this compound resistance.

Guide 2: Investigating Potential Resistance Mechanisms

Once resistance is confirmed, this guide provides a logical flow for investigating the underlying cause.

start Resistance Confirmed abc Investigate ABC Transporters: - Perform Rhodamine 123 efflux assay. - Western blot/qPCR for P-gp, MRP1, BCRP. start->abc emt Investigate EMT: - Western blot/qPCR for E-cadherin (down), Vimentin (up), N-cadherin (up). - Assess cell morphology changes. start->emt target Investigate Target Alteration: - Sequence the PLK1 gene to identify potential mutations in the drug-binding domain. start->target bypass Investigate Bypass Pathways: - Phospho-protein array to identify upregulated survival pathways (e.g., AXL, STAT3). start->bypass result_abc result_abc abc->result_abc Increased efflux/expression? result_emt result_emt emt->result_emt EMT markers altered? result_target result_target target->result_target PLK1 mutation found? result_bypass result_bypass bypass->result_bypass Alternative pathway activated?

Caption: Decision tree for investigating this compound resistance mechanisms.

Quantitative Data Summary

The development of resistance is quantified by the Resistance Index (RI), calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Cell Line ScenarioParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)Implication
Hypothetical ESCC Line 12.528.011.2High level of resistance
Hypothetical Lung Cancer Line 24.18.52.1Low level of resistance
Hypothetical Breast Cancer Line 31.845.525.3Very high level of resistance

Commonly implicated ABC transporters in multidrug resistance:

TransporterGene NameCommon Substrates/Inhibitors
P-glycoprotein (P-gp)ABCB1Doxorubicin, Paclitaxel, Vincristine, Verapamil (inhibitor)
MRP1ABCC1Vincristine, Etoposide, Methotrexate, MK-571 (inhibitor)
BCRPABCG2Mitoxantrone, Topotecan, Imatinib, Ko143 (inhibitor)

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, escalating exposure to this compound.

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately IC20-IC30.

  • Monitoring and Recovery: Monitor the cells closely. Initially, a significant portion of cells may die. Allow the surviving cells to recover and reach approximately 80% confluency.

  • Dose Escalation: Once the cells are proliferating steadily at the current concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The process of dose escalation should be gradual to allow for the selection and expansion of resistant clones.

  • Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.

  • Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the presence of the high concentration of this compound to ensure the resistance phenotype is stable.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.

Protocol 2: Cell Viability Assay (CCK-8) to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a period equivalent to that used in your standard experiments (e.g., 48 or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3: Western Blot for EMT and PLK1 Protein Expression
  • Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, Vimentin, N-cadherin, PLK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.

Signaling Pathway Visualization

The following diagram illustrates the known signaling pathway of this compound and potential points of resistance.

cluster_0 Cell Exterior cluster_1 Cytoplasm ChE_ext This compound ChE_int This compound ChE_ext->ChE_int Diffusion PLK1 PLK1 ChE_int->PLK1 Inhibits Actin Actin Polymerization ChE_int->Actin Inhibits EGFR_MEK_ERK EGFR/MEK/ERK Pathway ChE_int->EGFR_MEK_ERK Inhibits Akt Akt Pathway ChE_int->Akt Inhibits ABC ABC Transporters (e.g., P-gp) [Resistance Mechanism 1] ChE_int->ABC Efflux G2M G2/M Arrest PLK1->G2M Promotes Apoptosis Apoptosis PLK1_mut PLK1 Mutation [Resistance Mechanism 2] PLK1->PLK1_mut Mutation prevents binding G2M->Apoptosis Pyroptosis Pyroptosis G2M->Pyroptosis Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Proliferation Cell Proliferation & Survival EGFR_MEK_ERK->Proliferation Akt->Proliferation Bypass Bypass Pathways (e.g., AXL) [Resistance Mechanism 3] Bypass->Proliferation Activates

Caption: Signaling pathway of this compound and points of potential resistance.

References

Technical Support Center: Chaetoglobosin E Western Blot Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blot protocols for analyzing protein expression changes induced by Chaetoglobosin E.

Troubleshooting Guides

This section addresses common issues encountered during Western blot experiments involving this compound treatment. The advice is structured in a question-and-answer format to directly resolve specific problems.

Problem IDQuestionPotential CausesRecommended Solutions
LOW-SGNL-01 No or weak signal for the target protein after this compound treatment. 1. Ineffective this compound Treatment: The compound may not have induced the expected change in protein expression. 2. Low Protein Abundance: The target protein may be expressed at very low levels in the chosen cell line.[1][2][3] 3. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[2][3][4][5] 4. Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.[4][6] 5. Inactive Reagents: Antibodies or detection reagents may have lost activity.[2][3][5]1. Verify Treatment: Confirm the bioactivity of your this compound stock and optimize treatment time and concentration. Include positive and negative controls. 2. Increase Protein Load: Load a higher amount of total protein onto the gel (20-30 µg of cell lysate is a good starting point).[1] Consider enriching the protein of interest via immunoprecipitation.[2][3] 3. Optimize Antibody Dilution: Perform a titration to determine the optimal antibody concentration. Try incubating the primary antibody overnight at 4°C.[3][5] 4. Check Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein.[4] For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (0.22 µm) and reduce transfer time.[3][5] 5. Test Reagents: Use fresh antibody dilutions and ensure detection reagents are within their expiry date. A dot blot can be used to check antibody activity.[2][3][5]
HI-BCKGRND-01 High background on the Western blot membrane. 1. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.[4][5][7][8] 2. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[4][5][8] 3. Insufficient Washing: Wash steps may not be stringent enough to remove unbound antibodies.[1][4][5] 4. Contamination: Buffers or equipment may be contaminated.[5][9]1. Optimize Blocking: Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[5][7] Use 5% non-fat dry milk or 5% BSA in TBST. For phospho-proteins, BSA is generally recommended.[1] 2. Reduce Antibody Concentration: Titrate antibodies to find the lowest concentration that still provides a strong specific signal.[5] 3. Improve Washing: Increase the number and duration of wash steps (e.g., 3 x 5-10 minute washes).[1][5] Ensure the wash buffer contains a detergent like Tween-20 (0.1%).[5] 4. Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them to remove any precipitates.[5][7][9]
NON-SPCF-01 Multiple non-specific bands are appearing on the blot. 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[1] 3. Sample Degradation: Protein degradation can result in smaller, non-specific bands.[7][8] 4. Secondary Antibody Specificity: The secondary antibody may be cross-reacting with proteins in the lysate.[8]1. Optimize Antibody Dilution: Use a higher dilution of the primary antibody. 2. Reduce Protein Load: Decrease the amount of total protein loaded per lane.[1][5] 3. Use Protease Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[3][8] 4. Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[8] Consider using a pre-adsorbed secondary antibody.[8]
UNEVN-BND-01 Bands are uneven, smiling, or frowning. 1. Uneven Gel Polymerization: The polyacrylamide gel may not have polymerized uniformly.[4] 2. Inconsistent Sample Loading: Air bubbles or uneven loading can distort bands.[4] 3. High Voltage During Electrophoresis: Running the gel at too high a voltage can generate heat and cause band distortion.[10]1. Prepare Fresh Gels: Ensure thorough mixing of gel components and allow for complete polymerization on a level surface.[4] 2. Careful Sample Loading: Ensure the bottom of the wells are free of bubbles before loading and load samples carefully and evenly.[4] 3. Optimize Electrophoresis Conditions: Run the gel at a lower voltage for a longer period, especially for high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: What type of control samples should I use when studying the effects of this compound?

A1: It is crucial to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as your negative control.

  • Untreated Control: Cells that have not been treated with either this compound or the vehicle.

  • Positive Control: If you are studying a known target of this compound, use a cell lysate where this protein is known to be expressed.[1][3] This confirms that your antibody and detection system are working correctly.

Q2: this compound is reported to induce pyroptosis. Which proteins should I probe for to confirm this pathway?

A2: To investigate the induction of pyroptosis, you should probe for key proteins in this pathway. A recent study showed that this compound can induce pyroptosis through the activation of Gasdermin E (GSDME).[11] Therefore, you should consider Western blotting for:

  • Full-length and cleaved GSDME: An increase in the cleaved form of GSDME is an indicator of pyroptosis.

  • Caspase-3: this compound has been shown to activate caspase-3, which in turn cleaves GSDME.[11] Look for an increase in cleaved caspase-3.

Q3: Can I detect this compound itself using a Western blot?

A3: No, Western blotting is a technique used to detect proteins. This compound is a small molecule mycotoxin.[12][13] To quantify this compound, you would need to use analytical chemistry techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q4: What is a suitable loading control for Western blots where cells have been treated with this compound?

A4: A good loading control is a housekeeping protein whose expression is not affected by the experimental treatment. Commonly used loading controls include:

  • GAPDH

  • β-actin

  • β-tubulin

It is always advisable to perform a literature search to ensure that the expression of your chosen loading control is not affected by this compound in your specific cell line and experimental conditions.

Experimental Protocols

A detailed, generalized protocol for performing a Western blot to analyze protein expression changes after this compound treatment is provided below.

1. Cell Lysis and Protein Quantification

  • After treating cells with this compound and controls, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and visualize total protein with Ponceau S staining to confirm transfer efficiency.

  • Destain the membrane with TBST.

4. Blocking and Antibody Incubation

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Imaging

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cell_treatment Cell Treatment with This compound lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis Imaging & Analysis

Caption: A generalized workflow for a Western blot experiment.

Chaetoglobosin_E_Pathway cluster_cell Cellular Response ChaetoE This compound Casp3_inactive Pro-Caspase-3 ChaetoE->Casp3_inactive activates Casp3_active Cleaved Caspase-3 Casp3_inactive->Casp3_active GSDME_full Full-length GSDME Casp3_active->GSDME_full cleaves GSDME_cleaved Cleaved GSDME (N-terminal) GSDME_full->GSDME_cleaved Pyroptosis Pyroptosis GSDME_cleaved->Pyroptosis induces pore formation

Caption: Signaling pathway of this compound-induced pyroptosis.

References

Validation & Comparative

Validating the PLK1-Targeting Effect of Chaetoglobosin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chaetoglobosin E and established Polo-like kinase 1 (PLK1) inhibitors, offering experimental data and detailed protocols to aid in the validation of its PLK1-targeting effects.

Executive Summary

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a validated target for anticancer drug development. While established inhibitors like Volasertib and Rigosertib directly target the enzymatic activity of PLK1, recent evidence suggests that the natural product this compound exerts its anti-tumor effects by downregulating PLK1 expression. This guide presents a side-by-side comparison of these compounds, detailing their mechanisms of action, inhibitory concentrations, and the cellular phenotypes they induce. Furthermore, it provides comprehensive protocols for key validation experiments and visual diagrams of the PLK1 signaling pathway and experimental workflows.

Comparison of PLK1-Targeting Compounds

The following table summarizes the key quantitative data for this compound and two well-characterized PLK1 inhibitors, Volasertib and Rigosertib. It is important to note the different methodologies used to determine the inhibitory concentrations, which reflect their distinct mechanisms of action.

CompoundTargetMechanism of ActionIn Vitro IC50 (Kinase Assay)Cellular IC50 (Cell Viability)Key Cellular Effects
This compound PLK1 ExpressionDownregulates PLK1 mRNA and protein levels.[1]Not Reported~2.57 µM (KYSE-30 cells)[1]G2/M arrest, apoptosis, pyroptosis.[1]
Volasertib PLK1 Kinase ActivityATP-competitive inhibitor.[2][3]0.87 nM[4]11-37 nM (various cancer cell lines)[2]Mitotic arrest, apoptosis.[2][5]
Rigosertib PLK1 Kinase ActivityNon-ATP-competitive inhibitor.[6]9 nM[6]50-250 nM (various cancer cell lines)[6]Mitotic arrest, apoptosis, PI3K/Akt pathway inhibition.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental strategies, the following diagrams were generated using Graphviz.

PLK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 activates (pT210) Bora Bora Bora->PLK1 co-activates CDC25C CDC25C PLK1->CDC25C activates Wee1/Myt1 Wee1/Myt1 PLK1->Wee1/Myt1 inhibits Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Cyclin B1/CDK1 Cyclin B1/CDK1 CDC25C->Cyclin B1/CDK1 activates Mitotic Entry Mitotic Entry Cyclin B1/CDK1->Mitotic Entry Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_phenotypic Phenotypic Analysis PLK1 Kinase Assay PLK1 Kinase Assay Western Blot (p-Substrates) Western Blot (p-Substrates) PLK1 Kinase Assay->Western Blot (p-Substrates) Cell Viability Assay Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis Western Blot (PLK1 levels) Western Blot (PLK1 levels) Cell Cycle Analysis->Western Blot (PLK1 levels) Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Immunofluorescence (Spindles) Immunofluorescence (Spindles) Cell Cycle Analysis->Immunofluorescence (Spindles) qRT-PCR (PLK1 mRNA) qRT-PCR (PLK1 mRNA) Western Blot (PLK1 levels)->qRT-PCR (PLK1 mRNA) Compound Treatment Compound Treatment Compound Treatment->PLK1 Kinase Assay Compound Treatment->Cell Viability Assay

References

A Comparative Analysis of Chaetoglobosin E and Other Cytochalasans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chaetoglobosin E and other prominent cytochalasans, supported by experimental data. This document outlines their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supplemented with detailed experimental protocols.

Cytochalasans are a large family of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells.[1] This property makes them valuable tools in cell biology research and potential candidates for therapeutic development, particularly in oncology.[1] Chaetoglobosins are a major subgroup of cytochalasans, characterized by an indol-3-yl group.[2] Among them, this compound has garnered significant interest for its potent biological activities.[3] This guide will compare this compound with other well-studied cytochalasans, namely Cytochalasin B and Cytochalasin D, focusing on their performance in key biological assays.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary mechanism of action for cytochalasans is the disruption of actin filament dynamics.[4] They bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[5] This "capping" of the filament end effectively disrupts the normal treadmilling process of the actin cytoskeleton, leading to changes in cell morphology, inhibition of cell division, and induction of apoptosis.[4][5]

While the general mechanism is conserved, subtleties exist between different cytochalasans. For instance, Cytochalasin D can also induce the formation of G-actin dimers, which can accelerate the nucleation phase of polymerization.[4] In contrast, substoichiometric concentrations of Chaetoglobosin J have been shown to inhibit elongation at the barbed end, while stoichiometric concentrations decrease both the rate and extent of actin polymerization.[6]

Comparative Cytotoxicity

A critical aspect of evaluating the potential of these compounds is their cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and other cytochalasans across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KYSE-30Esophageal Squamous Cell Carcinoma2.57[3]
HCT116Colon Cancer3.15 - 8.44[7][8]
A549Lung Cancer>10[3]
SW620Colon Cancer>10[3]
MDA-MB-231Breast Cancer>10[3]
HeLaCervical CancerN/A[3]
KBNasopharyngeal CarcinomaN/A[3]

Table 2: IC50 Values of Other Cytochalasans in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Cytochalasin BYoshida SarcomaSarcoma~1.06 (5 µg/mL)[9]
Cytochalasin BIRC 741 Rat LeukemiaLeukemia~3.18 - 8.48 (1.5-4 µg/mL)[9]
Cytochalasin DCT26Colorectal CarcinomaN/A (Dose-dependent inhibition)[10]
Chaetoglobosin AHCT116Colon Cancer8.44[7][8]
Chaetoglobosin CHCT116Colon Cancer>50[7][8]
Chaetoglobosin FHCT116Colon Cancer>50[7][8]
20-dihydrochaetoglobosin AHCT116Colon Cancer4.28[7][8]

Impact on Cellular Signaling Pathways

Beyond their direct effects on the actin cytoskeleton, cytochalasans modulate various intracellular signaling pathways, contributing to their anti-tumor activity.

This compound has been shown to target Polo-like kinase 1 (PLK1) , a key regulator of the cell cycle.[3] Inhibition of PLK1 by this compound leads to G2/M phase cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells.[3] Furthermore, this compound can inhibit the EGFR/MEK/ERK and Akt signaling pathways .[1][11]

Other Chaetoglobosins also exhibit effects on critical signaling cascades. For instance, Chaetoglobosin Vb has been reported to suppress the MAPK and NF-κB signaling pathways in lipopolysaccharide-induced RAW264.7 cells. Chaetoglobosin G inhibits the proliferation of lung cancer cells by targeting the EGFR/MEK/ERK pathway .[12] Chaetoglobosin K has been shown to inhibit Akt phosphorylation.

Cytochalasin B can modulate inflammatory responses through the Src signaling pathway .[13] Cytochalasin D has been demonstrated to perturb MAPK signaling pathways in triple-negative breast cancer cells.[11]

The following diagram illustrates the signaling pathway targeted by this compound.

ChaetoglobosinE_Pathway ChaE This compound PLK1 PLK1 ChaE->PLK1 inhibits CyclinB1_CDC2 CyclinB1/CDC2 Complex PLK1->CyclinB1_CDC2 activates G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest regulates CyclinB1_CDC2->G2M_Arrest promotes transition to mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of this compound targeting PLK1.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other cytochalasans (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance at 570nm Dissolve->Read

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other cytochalasans

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the desired concentrations of the compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other cytochalasans

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-CDC2, anti-p-Akt, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with compounds as described for cell cycle analysis.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

In Vitro Actin Polymerization Assay (Pyrene-based)

This assay measures the effect of compounds on the polymerization of actin in a cell-free system.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and other cytochalasans

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.

  • Add the test compound or vehicle control (DMSO) to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

  • Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the fluorescence curve.

The following diagram illustrates the principle of the pyrene-based actin polymerization assay.

Actin_Polymerization_Assay cluster_0 Monomeric Actin (G-Actin) cluster_1 Filamentous Actin (F-Actin) G_Actin G-Actin Polymerization Polymerization G_Actin->Polymerization Pyrene_G_Actin Pyrene-G-Actin Pyrene_G_Actin->Polymerization F_Actin F-Actin Polymerization->F_Actin Cytochalasan Cytochalasan Cytochalasan->Polymerization inhibits

Principle of the in vitro actin polymerization assay.

Conclusion

This compound and other cytochalasans represent a fascinating class of natural products with potent anti-proliferative and cytotoxic activities. Their primary mechanism of action involves the disruption of the actin cytoskeleton, but their influence on key cellular signaling pathways further contributes to their biological effects. This guide provides a comparative overview of this compound, Cytochalasin B, and Cytochalasin D, supported by available quantitative data and detailed experimental protocols. The provided methodologies will enable researchers to conduct further comparative studies to elucidate the nuanced differences between these compounds and to explore their full therapeutic potential. While existing data highlights the promise of these molecules, further head-to-head comparative studies under standardized conditions are warranted to fully delineate their structure-activity relationships and to identify the most promising candidates for further development.

References

Comparative Guide: Confirming Chaetoglobosin E-Induced Apoptosis with Annexin V

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Annexin V assay for confirming apoptosis induced by Chaetoglobosin E, a potent anti-tumor compound. It is intended for researchers, scientists, and drug development professionals seeking to quantify and validate this specific cellular response. The guide details the experimental protocol, presents data interpretation, and contrasts the method with alternative apoptosis detection assays.

Introduction to this compound and Apoptosis

This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a range of biological activities, including potent anti-tumor effects.[1][2] Research has demonstrated that this compound can significantly inhibit the proliferation of various cancer cells, such as esophageal squamous cell carcinoma (ESCC).[1][3] One of the key mechanisms behind its anti-tumor activity is the induction of programmed cell death, or apoptosis.[1][4] Studies have shown that this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, steering the cell towards apoptosis.[1][4] Furthermore, its activity has been linked to the inhibition of key signaling pathways like EGFR/MEK/ERK and Akt, and the targeting of polo-like kinase 1 (PLK1).[1][4]

Apoptosis is a controlled cellular process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[5][6] A critical early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] The Annexin V assay is a widely used and reliable method designed to detect this specific event.[7]

Principle of the Annexin V Assay

The Annexin V assay is a standard flow cytometry-based method for detecting early-stage apoptosis.[7][9] Its principle relies on the high, calcium-dependent affinity of the Annexin V protein for phosphatidylserine (PS).[8][10]

  • Phosphatidylserine (PS) Exposure : In healthy, viable cells, PS is strictly located on the inner side of the plasma membrane. During the initial phases of apoptosis, this membrane asymmetry is lost, and PS is externalized to the cell surface.[7][11]

  • Annexin V Binding : Fluorochrome-conjugated Annexin V (e.g., FITC or APC) is added to the cell suspension. It specifically binds to the exposed PS on the surface of early apoptotic cells.[7][8]

  • Propidium Iodide (PI) Co-Staining : To distinguish between different stages of cell death, a viability dye such as Propidium Iodide (PI) is used simultaneously.[7][11] PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA.[7][12]

This dual-staining approach allows for the differentiation of cell populations via flow cytometry:

  • Viable Cells : Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells : Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive (Annexin V+/PI+).

Detailed Experimental Protocol: Annexin V Staining

This protocol outlines the steps for treating a cancer cell line (e.g., KYSE-30 esophageal cancer cells) with this compound and subsequently analyzing apoptosis using an Annexin V/PI assay.

Materials:

  • Cancer cell line of interest (e.g., KYSE-30)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment : Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (DMSO).

  • Cell Harvesting : After incubation, collect the culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the supernatant with the detached cells to ensure all cell populations are collected.[11]

  • Washing : Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.[11]

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8][12]

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[12] Gently vortex the tube.

  • Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[8][10]

  • Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[8][12] Analyze the samples on a flow cytometer as soon as possible. Remember to set up single-color controls for compensation.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis a Seed Cancer Cells in Culture Plates b Treat with this compound (Vehicle Control, Low Dose, High Dose) a->b c Incubate for 24-48 hours b->c d Harvest Adherent & Floating Cells c->d e Wash Cells with Cold PBS d->e f Resuspend in 1X Binding Buffer e->f g Add Annexin V-FITC & Propidium Iodide f->g h Incubate at RT in the Dark g->h i Acquire Data on Flow Cytometer h->i j Gate Populations: - Viable (Q4) - Early Apoptotic (Q3) - Late Apoptotic (Q2) i->j k Quantify Percentage of Apoptotic Cells j->k

Figure 1. Experimental workflow for Annexin V assay.

Data Presentation and Interpretation

The data obtained from flow cytometry analysis can be summarized to compare the effects of different concentrations of this compound. The results typically show a dose-dependent increase in the percentage of apoptotic cells.

Table 1: Representative Data for this compound-Induced Apoptosis

Treatment GroupConcentrationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control 0 µM95.22.52.3
This compound 1 µM75.815.68.6
This compound 5 µM40.138.721.2

Note: Data are hypothetical and for illustrative purposes.

G ChE This compound PLK1 PLK1 ChE->PLK1 Inhibits EGFR EGFR/Akt Pathways ChE->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PLK1->Bcl2 Bax Bax (Pro-apoptotic) PLK1->Bax EGFR->Bcl2 EGFR->Bax Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Figure 2. Simplified this compound signaling.

Comparison with Alternative Apoptosis Detection Methods

While the Annexin V assay is excellent for detecting early apoptosis, other methods can provide complementary information about different stages and aspects of the process.

Table 2: Comparison of Apoptosis Detection Assays

Assay MethodPrincipleStage DetectedAdvantagesDisadvantages
Annexin V Assay Detects externalized phosphatidylserine on the plasma membrane.[7][10]EarlyHighly sensitive for early apoptosis; quantitative with flow cytometry.[7]Less suitable for adherent cells or tissues due to potential membrane damage during preparation.[5][10]
TUNEL Assay Labels DNA strand breaks using terminal deoxynucleotidyl transferase (TdT).[9]LateExcellent for in situ detection in tissue sections; can be used in flow cytometry.[5]Can also label necrotic cells; detects a late-stage event.[6]
Caspase Activity Assays Measures the activity of key executioner enzymes (e.g., Caspase-3, -7) or initiator caspases (-8, -9).Mid to LateProvides mechanistic insight into intrinsic vs. extrinsic pathways; highly specific.Activity is transient; timing of the assay is critical.
Mitochondrial Membrane Potential Uses cationic dyes (e.g., TMRE) that accumulate in healthy mitochondria; loss of potential is an early sign.[5]EarlyDetects a very early event in the intrinsic pathway.Can be influenced by factors other than apoptosis.
DNA Laddering Visualizes the characteristic 180-200 bp DNA fragments from endonuclease activity on an agarose gel.[6]LateSimple, low-cost visualization of a hallmark of apoptosis.Not quantitative; requires a significant population of apoptotic cells to be visible.

References

Chaetoglobosin E: A Comparative Analysis of its Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the cytotoxic activity of Chaetoglobosin E, a cytochalasan alkaloid, across a spectrum of human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an anti-cancer agent. The information presented herein is compiled from recent scientific literature and includes quantitative cell viability data, detailed experimental methodologies, and a visual representation of the compound's proposed mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
KYSE-30 Esophageal Squamous Cell Carcinoma2.57[1]
KYSE-150 Esophageal Squamous Cell Carcinoma>2.57[1]
TE-1 Esophageal Squamous Cell Carcinoma>2.57[1]
A549 Non-small cell lung carcinomaPotent activity reported, specific IC50 not found[1]
HCC827 Non-small cell lung carcinomaPotent activity reported, specific IC50 not found[1]
SW620 Colon CancerPotent activity reported, specific IC50 not found[1]
MDA-MB-231 Breast CancerPotent activity reported, specific IC50 not found[1]
HeLa Cervical CancerActivity reported, specific IC50 not found[1]
HCT116 Colon CancerActivity reported, specific IC50 not found[1]
KB Oral Epidermoid Carcinoma18-30 µg/mL (as part of a group of chaetoglobosins)
K562 Chronic Myelogenous Leukemia18-30 µg/mL (as part of a group of chaetoglobosins)
MCF-7 Breast Cancer18-30 µg/mL (as part of a group of chaetoglobosins)
HepG2 Hepatocellular Carcinoma18-30 µg/mL (as part of a group of chaetoglobosins)

Note: One study reported that this compound exhibited a more potent anti-tumor effect against A549, HCC827, SW620, and MDA-MB-231 cells compared to other chaetoglobosins and the chemotherapy drug cisplatin, though specific IC50 values were not provided in the text.[1] Another study reported a general IC50 range of 18-30 µg/mL for a group of chaetoglobosins, including this compound, against KB, K562, MCF-7, and HepG2 cell lines.

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies described in the cited literature.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of dilutions of this compound are prepared in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium from the seeded plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with DMSO at the same final concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

4. MTT Assay:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Signaling Pathway

Recent studies have elucidated that this compound exerts its cytotoxic effects primarily through the inhibition of Polo-like kinase 1 (PLK1).[1][2] This inhibition triggers a cascade of downstream events, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death through both apoptosis and pyroptosis. The proposed signaling pathway is depicted in the diagram below.

ChaetoglobosinE_Pathway ChE This compound PLK1 PLK1 ChE->PLK1 inhibits pEGFR p-EGFR PLK1->pEGFR activates PLK1->pEGFR pAkt p-Akt PLK1->pAkt activates PLK1->pAkt CyclinB1 CyclinB1 PLK1->CyclinB1 activates PLK1->CyclinB1 CDC2 CDC2 PLK1->CDC2 activates PLK1->CDC2 p21 p21 PLK1->p21 inhibits PLK1->p21 GSDME GSDME PLK1->GSDME inactivates PLK1->GSDME activation pMEK p-MEK pEGFR->pMEK pERK p-ERK pMEK->pERK G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Bax Bax Bax->Apoptosis Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

References

Comparative Analysis of Chaetoglobosin E's Impact on Cell Cycle Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Chaetoglobosin E's effects on cell cycle regulatory proteins against other known cell cycle inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation.

This compound: A Mycotoxin with G2/M Phase Arrest Activity

This compound is a cytochalasan alkaloid, a class of fungal metabolites known for their diverse biological activities. Recent studies have highlighted its potent anti-tumor properties, which are largely attributed to its ability to interfere with the cell division cycle. Specifically, this compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, particularly in esophageal squamous cell carcinoma (ESCC).[1]

The mechanism of this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to a significant downregulation of the G2/M phase regulatory proteins Cyclin B1, CDC2 (also known as CDK1), and its phosphorylated form, p-CDC2.[1] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] Furthermore, research suggests that Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression, may be a direct target of this compound.

Comparison with Alternative Cell Cycle Inhibitors

To better understand the specific effects of this compound, this section compares it with three other compounds: Chaetoglobosin G, a structurally similar mycotoxin; Paclitaxel, a microtubule-stabilizing agent that also induces G2/M arrest; and Palbociclib, a CDK4/6 inhibitor that causes G1 phase arrest.

  • Chaetoglobosin G: Similar to this compound, Chaetoglobosin G induces G2/M phase arrest. In human non-small cell lung cancer cells (A549), it has been shown to downregulate Cyclin B1 and upregulate p21, mirroring the effects of this compound.[2][3][4] This suggests a potentially conserved mechanism of action among certain chaetoglobosin compounds.

  • Paclitaxel: A widely used chemotherapy agent, Paclitaxel also arrests cells in the G2/M phase.[5][6][7][8] However, its primary mechanism is the stabilization of microtubules, which prevents the formation of a functional mitotic spindle.[6][9] This disruption leads to the accumulation of Cyclin B1 and the activation of the Cyclin B1/CDK1 complex, which ultimately triggers apoptosis.[6]

  • Palbociclib: In contrast to the other compounds, Palbociclib is a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[10][11][12] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step for progression from the G1 to the S phase of the cell cycle.[13] Consequently, Palbociclib treatment leads to a G1 phase arrest.[10][12][14]

Data Presentation: Comparative Effects on Cell Cycle Proteins

The following table summarizes the effects of this compound and the selected alternative compounds on key cell cycle parameters and proteins.

CompoundPrimary Mechanism/TargetCell TypeCell Cycle Phase ArrestKey Protein Changes
This compound Potential PLK1 inhibitorEsophageal Squamous Carcinoma (KYSE-30)G2/M↓ Cyclin B1, ↓ CDC2, ↓ p-CDC2, ↑ p21
Chaetoglobosin G Not fully elucidatedLung Cancer (A549)G2/M↓ Cyclin B1, ↑ p21
Paclitaxel Microtubule stabilizationVarious Cancer CellsG2/M↑ Cyclin B1, ↑ Active CDK1
Palbociclib CDK4/6 inhibitionER+ Breast Cancer (MCF-7, T47D)G1↓ Phosphorylated Rb, ↑ p21/p27 redistribution

Experimental Protocols

This section provides detailed methodologies for two key experiments used to validate the effects of compounds on cell cycle proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with the compound of interest (e.g., this compound) at various concentrations for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to detect and quantify the expression levels of specific cell cycle proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-p21)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The band intensity can be quantified using densitometry software.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase CyclinB1_CDK1_inactive Cyclin B1 / CDK1 (Inactive) CyclinB1_CDK1_active Cyclin B1 / CDK1 (Active) CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Activation Mitosis Mitosis CyclinB1_CDK1_active->Mitosis PLK1 PLK1 PLK1->CyclinB1_CDK1_active Promotes p21 p21 p21->CyclinB1_CDK1_inactive Inhibits ChE This compound ChE->CyclinB1_CDK1_inactive Prevents Activation ChE->PLK1 ChE->p21 Upregulates

Caption: G2/M cell cycle transition pathway and points of intervention by this compound.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_flow Flow Cytometry cluster_western Western Blotting start Plate Cells treat Treat with Compound (e.g., this compound) start->treat harvest1 Harvest & Fix Cells treat->harvest1 harvest2 Harvest & Lyse Cells treat->harvest2 stain PI Staining harvest1->stain flow_analysis Analyze Cell Cycle Distribution stain->flow_analysis quant Protein Quantification harvest2->quant sds SDS-PAGE & Transfer quant->sds blot Immunoblotting sds->blot detect Detect Protein Expression blot->detect

Caption: Experimental workflow for validating a compound's effect on cell cycle proteins.

References

Cross-Validation of RNA-Seq Data Reveals Chaetoglobosin E as a Putative PLK1 Targeting Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the identification of novel drug targets and the validation of compound efficacy are paramount. This guide provides a comparative analysis of Chaetoglobosin E, a cytochalasan alkaloid, with known Polo-like kinase 1 (PLK1) inhibitors, leveraging publicly available RNA-sequencing (RNA-seq) data. Through a proposed cross-validation methodology, we delved into the transcriptomic footprints of these compounds to assess the evidence for this compound's potential as a PLK1-targeting agent.

Executive Summary

Recent research has pointed towards Polo-like kinase 1 (PLK1) as a potential target of this compound in esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide offers a framework for cross-validating this hypothesis by comparing the gene expression profiles induced by this compound with those of established PLK1 inhibitors. By examining the overlap in differentially expressed genes and affected cellular pathways, researchers can gain deeper insights into the mechanism of action of this compound and its potential as a therapeutic candidate.

Comparative Analysis of Transcriptomic Responses

To objectively compare the performance of this compound against other PLK1 inhibitors, we have summarized available RNA-seq data from studies on different cancer cell lines. This comparison, while indirect due to the use of different cell lines and experimental conditions, provides a valuable preliminary assessment.

CompoundCell LineConcentrationTime PointPutative TargetRNA-seq Data Accession
This compound KYSE-30 (Esophageal Squamous Cell Carcinoma)8 µM48 hoursPLK1Data not yet publicly available
Volasertib MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedPLK1To be identified
Rigosertib LU-NB-2 (Neuroblastoma)175 nM24 hoursPLK1, PI3K--INVALID-LINK--[4][5][6]
Onvansertib Small Cell Lung Cancer (SCLC)Not specifiedNot specifiedPLK1To be identified from clinical trial NCT05450965[7][8]
BI 2536 Neuroblastoma Cell LinesNot specifiedNot specifiedPLK1To be identified
GSK461364A Various Cancer Cell LinesNot specifiedNot specifiedPLK1To be identified

Note: The RNA-seq data for this compound-treated KYSE-30 cells has been generated but is not yet publicly available in the Gene Expression Omnibus (GEO). The data for other PLK1 inhibitors are being actively sought in public repositories. This guide will be updated as these datasets become accessible.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of RNA-seq experiments. Below are the summarized protocols for the key experiments cited in this guide.

This compound Treatment and RNA-Sequencing of KYSE-30 Cells[1]
  • Cell Culture: Human esophageal squamous cell carcinoma KYSE-30 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded and allowed to adhere for 24 hours before being treated with 8 µM of this compound for 48 hours.

  • RNA Isolation: Total RNA was extracted from the cells using a TRIzol-based method.

  • Library Preparation and Sequencing: An RNA-seq library was prepared from the total RNA and sequenced. The specific library preparation kit and sequencing platform details are not provided in the publication.

Rigosertib Treatment and RNA-Sequencing of LU-NB-2 Neuroblastoma Cells[4]
  • Cell Culture: LU-NB-2 patient-derived neuroblastoma cells were cultured in appropriate media.

  • Treatment: Cells were treated with 175 nM of Rigosertib for 24 hours.

  • RNA Isolation: Total RNA was extracted using a commercially available kit.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced. Specific details on the library preparation kit and sequencing platform are available in the corresponding GEO submission.

Cross-Validation Workflow for RNA-Seq Data

To rigorously assess whether this compound targets PLK1, a cross-validation approach using RNA-seq data is proposed. This workflow allows for a systematic comparison of the transcriptomic signatures of this compound and known PLK1 inhibitors.

CrossValidationWorkflow cluster_data Data Acquisition & Pre-processing cluster_analysis Differential Expression & Pathway Analysis cluster_validation Cross-Validation & Target Confirmation Data_ChE This compound RNA-seq Data (KYSE-30) QC_ChE Quality Control & Alignment Data_ChE->QC_ChE Data_PLK1i PLK1 Inhibitor RNA-seq Data (e.g., Rigosertib in LU-NB-2) QC_PLK1i Quality Control & Alignment Data_PLK1i->QC_PLK1i DEG_ChE Identify Differentially Expressed Genes (DEGs) for this compound QC_ChE->DEG_ChE DEG_PLK1i Identify DEGs for PLK1 Inhibitor QC_PLK1i->DEG_PLK1i Pathway_ChE Pathway Enrichment Analysis (ChaE) DEG_ChE->Pathway_ChE Overlap Compare DEG & Pathway Overlap DEG_ChE->Overlap Pathway_PLK1i Pathway Enrichment Analysis (PLK1i) DEG_PLK1i->Pathway_PLK1i DEG_PLK1i->Overlap Pathway_ChE->Overlap Pathway_PLK1i->Overlap Target_Confirmation Confirmation of PLK1 as Target Overlap->Target_Confirmation

Caption: A workflow for cross-validating this compound's targets using RNA-seq data.

Signaling Pathway Analysis

PLK1 is a critical regulator of multiple stages of mitosis. Its inhibition leads to cell cycle arrest and apoptosis. The following diagram illustrates the key events in the PLK1 signaling pathway and highlights the potential point of intervention for this compound.

PLK1_Pathway cluster_upstream Upstream Regulators cluster_core PLK1 Activation cluster_downstream Downstream Effects AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Bora Bora Bora->PLK1 CDC25C CDC25C PLK1->CDC25C Apoptosis Apoptosis PLK1->Apoptosis CyclinB_CDK1 Cyclin B/CDK1 CDC25C->CyclinB_CDK1 Mitosis Mitotic Entry CyclinB_CDK1->Mitosis ChE This compound ChE->PLK1

Caption: The PLK1 signaling pathway and the putative inhibitory action of this compound.

Based on the RNA-seq data from esophageal squamous cell carcinoma cells, treatment with this compound led to a significant decrease in the expression of PLK1.[1][3] This downregulation is hypothesized to disrupt the normal mitotic progression, leading to G2/M phase arrest and subsequent apoptosis, effects that are consistent with the known functions of PLK1.[9][10][11][12]

Conclusion

The preliminary evidence strongly suggests that this compound exerts its anti-tumor effects, at least in part, through the inhibition of the PLK1 signaling pathway. The proposed cross-validation of RNA-seq data provides a robust framework for further substantiating this claim. As more transcriptomic data for this compound and a wider range of PLK1 inhibitors become publicly available, the comparative analysis outlined in this guide will become increasingly powerful. This will not only solidify our understanding of this compound's mechanism of action but also pave the way for its potential development as a novel cancer therapeutic.

References

Chaetoglobosin E vs. Chaetoglobosin A: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Chaetoglobosin E and Chaetoglobosin A, two prominent members of the cytochalasan family of mycotoxins. This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes the intricate signaling pathways involved in their mechanisms of action.

At a Glance: Key Biological Activities

Biological ActivityThis compoundChaetoglobosin A
Primary Mechanism Cytoskeleton disruption, primarily affecting actin polymerization.Cytoskeleton disruption, primarily affecting actin polymerization.[1]
Antitumor Activity Induces G2/M cell cycle arrest and pyroptosis.Induces apoptosis through oxidative stress.
Antifungal Activity Potent activity against various phytopathogenic fungi.Exhibits broad-spectrum antifungal activity.
Phytotoxic Activity Significant inhibition of plant seedling growth.Potent phytotoxic effects on various plant species.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following table summarizes the quantitative data on the cytotoxic, antifungal, and phytotoxic activities of this compound and Chaetoglobosin A.

ActivityTargetMetricThis compoundChaetoglobosin AReference
Cytotoxicity HCT116 (Human Colon Cancer)IC50 (μM)Not explicitly stated, but active3.15[2]
Antifungal Activity Botrytis cinereaEC50 (µg/mL)8.25Not Available[3][4]
Antifungal Activity Rhizoctonia solaniIC50 (µg/mL)Not Available3.88[5]
Phytotoxicity Radish Seedling (Root)Inhibition (%) at 50 ppm>60%>60%[2]
Phytotoxicity Radish Seedling (Hypocotyl)Inhibition (%) at 50 ppm≥60%≥60%[2]

Mechanisms of Action: A Deeper Dive

Both this compound and Chaetoglobosin A exert their cytotoxic effects primarily by disrupting the actin cytoskeleton. However, the downstream signaling pathways and ultimate cellular outcomes exhibit notable differences.

This compound: G2/M Arrest and Pyroptosis

This compound has been shown to be a potent inhibitor of tumor growth, particularly in esophageal squamous cell carcinoma. Its mechanism involves the induction of cell cycle arrest at the G2/M phase and a form of programmed cell death known as pyroptosis. This is achieved through the inhibition of key signaling pathways, including the EGFR/MEK/ERK and Akt pathways.

Chaetoglobosin_E_Pathway ChE This compound EGFR EGFR ChE->EGFR Akt Akt ChE->Akt PLK1 PLK1 ChE->PLK1 inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Akt->CellCycle GSDME GSDME PLK1->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

This compound Signaling Pathway
Chaetoglobosin A: Induction of Apoptosis via Oxidative Stress

Chaetoglobosin A is a potent inducer of apoptosis in various cancer cell lines. Its mechanism is linked to the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways, including the MAPK/PI3K-AKT-mTOR and JNK pathways, ultimately leading to programmed cell death.

Chaetoglobosin_A_Pathway ChA Chaetoglobosin A ROS ROS Production ChA->ROS MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway ROS->PI3K_AKT JNK JNK Pathway ROS->JNK Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis JNK->Apoptosis

Chaetoglobosin A Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of Chaetoglobosins add_compound Add compounds to cells cell_seeding->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Chaetoglobosin A and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][7][8][9]

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of flow cytometry and propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Chaetoglobosin A for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13][14]

Phytotoxicity Assay

This protocol details a method for assessing the phytotoxic effects of compounds on seedling growth.[15]

Procedure:

  • Seedling Preparation: Sterilize radish seeds and germinate them on moist filter paper in the dark.

  • Compound Application: Prepare solutions of this compound and Chaetoglobosin A at various concentrations. Apply the solutions to filter paper in petri dishes.

  • Seedling Exposure: Place the germinated seedlings onto the treated filter paper.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7 days).

  • Measurement: Measure the length of the primary root and shoot of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a control group treated with solvent only.[2]

References

Assessing the Specificity of Chaetoglobosin E as a PLK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chaetoglobosin E and established Polo-like kinase 1 (PLK1) inhibitors. The objective is to assess the specificity of this compound as a PLK1 inhibitor based on available experimental data. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Due to its frequent overexpression in various cancers, PLK1 has emerged as a significant target for anti-cancer drug development. A number of small molecule inhibitors targeting the ATP-binding site of PLK1 have been developed and have entered clinical trials. The specificity of these inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy.

Comparative Analysis of PLK1 Inhibitors

This section compares the reported inhibitory activities of this compound and other well-characterized PLK1 inhibitors. It is important to note that the available data for this compound's effect on PLK1 is primarily from cellular assays measuring downstream effects on gene expression and cell viability, while data for other inhibitors is often from direct biochemical assays of enzyme inhibition.

Quantitative Data on Inhibitor Potency
InhibitorTarget(s)IC50 / KiAssay TypeReference
This compound PLK1 (putative)IC50: 2.57 µMCell Viability (KYSE-30 cells)[1]
BI 2536 PLK1IC50: <1 nMCell-free kinase assay[2]
Volasertib (BI 6727) PLK1IC50: 0.87 nMCell-free kinase assay[3]
GSK461364A PLK1Ki: 2.2 nMCell-free kinase assay[4]
Onvansertib (NMS-1286937) PLK1-ATP-competitive inhibitor[5]
Hit-4 (Preclinical) PLK1IC50: 22.61 pMCell-free kinase assay[3]

Note: The IC50 value for this compound reflects its effect on cell proliferation, which may be a result of PLK1 inhibition or other cellular effects. A direct biochemical IC50 value for this compound against PLK1 is not currently available in the public domain.

Specificity and Off-Target Effects

A critical aspect of a kinase inhibitor's utility is its selectivity. Ideally, an inhibitor should potently inhibit its intended target with minimal activity against other kinases.

  • This compound : The specificity of this compound for PLK1 over other kinases has not been extensively profiled. One study indicated that treatment of esophageal squamous cell carcinoma (ESCC) cells with this compound led to a significant decrease in PLK1 expression based on RNA-sequencing analysis.[1] However, this does not rule out effects on other cellular targets. Chaetoglobosins, as a class of compounds, are known to have various biological activities.[6]

  • Established PLK1 Inhibitors :

    • GSK461364A is reported to be highly selective for PLK1, with over 1000-fold selectivity against the related kinases PLK2 and PLK3.[4]

    • Hit-4 , a novel preclinical inhibitor, showed an inhibition rate of less than 10% against a panel of 69 other kinases when tested at a concentration of 10 µM, suggesting high selectivity for PLK1.[3]

    • BI 2536 also inhibits PLK2 and PLK3, which are primarily active during interphase.[7]

Experimental Protocols

To definitively assess the specificity of this compound as a PLK1 inhibitor, a series of biochemical and cell-based assays are required. The following are detailed methodologies for key experiments.

In Vitro PLK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK1.

  • Materials :

    • Recombinant human PLK1 enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]

    • Substrate (e.g., casein or a specific peptide substrate).

    • ATP (at a concentration close to the Km for PLK1).

    • This compound and control inhibitors (e.g., BI 2536) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well assay plates.

  • Procedure :

    • Prepare a reaction mixture containing the PLK1 enzyme and substrate in the kinase buffer.

    • Add 1 µL of serially diluted this compound or control inhibitor to the wells of the assay plate. Add DMSO alone as a vehicle control.

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling

This experiment assesses the inhibitory activity of a compound against a broad panel of kinases to determine its specificity.

  • Objective : To evaluate the selectivity of this compound by testing its inhibitory activity against a large number of different kinases.

  • Procedure :

    • Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

    • Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.

    • The percentage of inhibition for each kinase is determined.

    • For any kinases that show significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.

  • Data Analysis : The results are often presented as a "kinome map" or a table listing the percentage of inhibition for each kinase. A selective inhibitor will show high inhibition of the target kinase (PLK1) and low inhibition of other kinases.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells.

  • Objective : To confirm that this compound directly interacts with PLK1 in a cellular context.

  • Materials :

    • HEK293 cells.

    • NanoLuc®-PLK1 fusion vector.

    • NanoBRET™ Tracer K-18 (a fluorescent ligand for PLK1).[9]

    • This compound.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Procedure :

    • Transiently transfect HEK293 cells with the NanoLuc®-PLK1 fusion vector.

    • Seed the transfected cells into 384-well plates.

    • Pre-treat the cells with the NanoBRET™ Tracer K-18.

    • Treat the cells with varying concentrations of this compound for 1 hour.[9]

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.

  • Data Analysis : A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and binding of the compound to PLK1. The IC50 for target engagement can be calculated from a dose-response curve.

Visualizations

PLK1 Signaling Pathway in Mitotic Entry

PLK1_Signaling cluster_M M Phase (Mitosis) Aurora_A Aurora A PLK1_inactive Inactive PLK1 Aurora_A->PLK1_inactive Phosphorylates (activates) Bora Bora Bora->PLK1_inactive Co-activates PLK1_active Active PLK1 Cdc25C Cdc25C PLK1_active->Cdc25C Phosphorylates (activates) CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25C->CyclinB_Cdk1 Dephosphorylates (activates) Mitotic_Events Mitotic Events CyclinB_Cdk1->Mitotic_Events Drives

Caption: Simplified signaling pathway of PLK1 activation at the G2/M transition of the cell cycle.

Experimental Workflow for Assessing PLK1 Inhibitor Specificity

Workflow Compound Test Compound (e.g., this compound) Biochem_Assay In Vitro PLK1 Kinase Assay Compound->Biochem_Assay Kinase_Panel Broad Kinase Selectivity Panel Compound->Kinase_Panel Cell_Assay Cell-Based Assays (e.g., NanoBRET, Cell Cycle Analysis) Compound->Cell_Assay IC50 Determine PLK1 IC50 Biochem_Assay->IC50 Specificity Assess Specificity Kinase_Panel->Specificity Cellular_Potency Determine Cellular Potency and Target Engagement Cell_Assay->Cellular_Potency Conclusion Overall Specificity Assessment IC50->Conclusion Specificity->Conclusion Cellular_Potency->Conclusion

Caption: A typical workflow for the preclinical evaluation of a potential PLK1 inhibitor's specificity.

Conclusion

The available evidence suggests that this compound exhibits anti-proliferative activity in cancer cells and may exert its effects, at least in part, through the downregulation of PLK1.[1] However, a direct comparison with established, highly potent, and specific PLK1 inhibitors is challenging due to the lack of direct biochemical inhibition and broad kinase selectivity data for this compound. To rigorously assess the specificity of this compound as a PLK1 inhibitor, further studies employing the experimental protocols outlined in this guide are necessary. Such data would be invaluable for determining its potential as a selective tool compound for studying PLK1 biology or as a lead compound for further drug development.

References

Chaetoglobosin E Enhances Anti-Cancer Effects of Cytotoxic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Chaetoglobosin E when combined with conventional cytotoxic drugs in cancer therapy. The data presented herein demonstrates that this compound can significantly enhance the efficacy of chemotherapy agents, offering a promising avenue for combination treatment strategies. This document summarizes key experimental findings, details the underlying molecular mechanisms, and provides protocols for the cited experiments.

Synergistic Anti-Proliferative Effects

This compound has been shown to work synergistically with cytotoxic drugs such as cisplatin and 5-fluorouracil (5-Fu) in inhibiting the proliferation of esophageal squamous cell carcinoma (ESCC) cells.[1] The combination of this compound with these agents results in a more potent anti-cancer effect than what is achieved with either drug alone.

Quantitative Analysis of Synergy

The synergistic effects were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1.0 indicates synergy. Furthermore, the Dose Reduction Index (DRI) indicates the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect. A DRI greater than 1.0 is favorable as it suggests the potential for reducing drug toxicity in a clinical setting.[1]

Table 1: Synergism of this compound with Cisplatin and 5-Fu against KYSE-30 Esophageal Cancer Cells [1]

Drug Combination50% Effective Concentration (EC50)Combination Index (CI)Dose Reduction Index (DRI)
This compound
- Alone2.57 µmol/L
- with Cisplatin1.21 µmol/L0.782.12
- with 5-Fu1.33 µmol/L0.851.93
Cisplatin
- Alone3.11 µmol/L
- with this compound1.45 µmol/L0.782.14
5-Fluorouracil (5-Fu)
- Alone4.52 µmol/L
- with this compound2.21 µmol/L0.852.05

Data presented is based on experiments conducted on the KYSE-30 cell line.[1]

Experimental Protocols

Cell Viability and Synergy Analysis (MTT Assay)

This protocol outlines the methodology used to assess the cytotoxic effects of this compound alone and in combination with other drugs.

  • Cell Seeding: KYSE-30 cells were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or 5-Fu, both individually and in combination.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well to a final concentration of 0.5 mg/mL and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was discarded, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured to determine cell viability.

  • Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2]

Experimental_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed KYSE-30 cells in 96-well plates treatment Treat with this compound, Cisplatin, or 5-Fu (alone or in combination) start->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT solution and incubate for 4 hours incubation->mtt_add dissolve Dissolve formazan crystals in DMSO mtt_add->dissolve measure Measure absorbance dissolve->measure calculate Calculate cell viability measure->calculate synergy Determine synergy using Chou-Talalay method (CompuSyn) calculate->synergy

Figure 1. Experimental workflow for assessing drug synergy.

Mechanism of Action: Signaling Pathway Modulation

The synergistic anti-tumor activity of this compound is attributed to its multifaceted impact on cellular signaling pathways that regulate cell cycle, apoptosis, and metastasis.

This compound has been found to induce G2/M phase cell cycle arrest.[1][3] This is achieved by down-regulating key cell cycle proteins such as cyclinB1, CDC2, and p-CDC2, while up-regulating the cell cycle inhibitor p21.[1][3]

Furthermore, this compound promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1][3] It also induces autophagy, as evidenced by the increased expression of beclin1 and LC3.[1][3]

A key target of this compound is Polo-like kinase 1 (PLK1), a protein often overexpressed in cancer cells and involved in cell cycle regulation.[1][3] By inhibiting PLK1, this compound disrupts the cell cycle and can induce a form of programmed cell death called pyroptosis through the activation of gasdermin E (GSDME).[1][3][4]

Moreover, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for cell growth and survival.[1][4] The inhibition of these pathways contributes to its anti-proliferative and pro-apoptotic effects.

Signaling_Pathway cluster_drug Drug Combination cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome drug This compound + Cytotoxic Drug plk1 Inhibition of PLK1 drug->plk1 egfr Inhibition of EGFR/MEK/ERK & Akt drug->egfr arrest G2/M Cell Cycle Arrest plk1->arrest apoptosis Induction of Apoptosis & Pyroptosis plk1->apoptosis proliferation Decreased Cell Proliferation egfr->proliferation outcome Synergistic Anti-Tumor Effect arrest->outcome apoptosis->outcome proliferation->outcome

Figure 2. Signaling pathways affected by this compound.

Conclusion

The presented data strongly supports the potential of this compound as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of cytotoxic drugs like cisplatin and 5-Fu, coupled with its multi-targeted mechanism of action, makes it a compelling candidate for further pre-clinical and clinical investigation. The dose reduction observed in combination therapies suggests a pathway to mitigate the toxic side effects associated with conventional chemotherapy, potentially improving patient outcomes.

References

Validating the Antifungal Efficacy of Chaetoglobosins Against Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of chaetoglobosins, a class of natural products isolated from endophytic fungi, against the significant plant pathogen Botrytis cinerea. The data presented is based on published experimental findings, offering a valuable resource for the evaluation of these compounds as potential novel fungicides. This document focuses on a newly identified chaetoglobosin, referred to as Compound 2 in a key study, and compares its performance against other chaetoglobosins and established commercial fungicides.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity of various chaetoglobosins and commercial fungicides against Botrytis cinerea, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal potency.

CompoundClassEC50 (µg/mL) against Botrytis cinereaReference
Chaetoglobosin (Compound 2) Chaetoglobosin2.19 [1]
Chaetoglobosin (Compound 7)Chaetoglobosin0.40[1]
Chaetoglobosin (Compound 9)Chaetoglobosin5.83[1]
Chaetoglobosin (Compound 6)Chaetoglobosin8.25[1]
AzoxystrobinStrobilurin39.02[1]
CarbendazimBenzimidazole70.11[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to determine the antifungal efficacy of the chaetoglobosins.

In Vitro Antifungal Evaluation (Mycelial Growth Inhibition Method)

This assay determines the concentration of a compound required to inhibit the growth of fungal mycelia by 50%.

  • Preparation of Test Compounds: The isolated chaetoglobosins were dissolved in dimethyl sulfoxide (DMSO).

  • Media Preparation: The dissolved compounds were mixed with sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C to achieve a range of final concentrations (e.g., 0.5, 2.5, 5.0 µg/mL). A control group with DMSO alone was also prepared.

  • Inoculation: A mycelial plug of Botrytis cinerea was placed at the center of each PDA plate.

  • Incubation: The plates were incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colony was measured after a set incubation period.

  • EC50 Calculation: The EC50 values were calculated by probit analysis based on the inhibition of mycelial growth at different concentrations compared to the control.[1]

Scanning Electron Microscopy (SEM) of Fungal Hyphae

SEM is utilized to observe the morphological changes in the fungal hyphae upon treatment with the test compound.

  • Fungal Culture: Fresh mycelia of Botrytis cinerea were cultured in Potato Dextrose Broth (PDB) medium at 25°C for 12 hours.

  • Treatment: The test compound (e.g., Chaetoglobosin - Compound 2) was added to the culture medium at specified concentrations (e.g., 2.5 and 5 µg/mL) and incubated for an additional 48 hours at 25°C.

  • Fixation: The mycelia were harvested and fixed with 2.5% glutaraldehyde at 4°C for 12 hours.

  • Washing: The fixed samples were washed three times with 0.1 M phosphate buffer (pH 7.2).

  • Dehydration: The samples were dehydrated through a graded series of ethanol concentrations.

  • Drying and Coating: The samples were freeze-dried and coated with a thin layer of gold.

  • Imaging: The morphology of the fungal hyphae was observed under a scanning electron microscope. A key observation from the study was that treatment with Chaetoglobosin (Compound 2) markedly impaired the fungal hyphae of B. cinerea.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of the antifungal efficacy of novel compounds like chaetoglobosins against Botrytis cinerea.

G cluster_0 Isolation and Identification cluster_1 In Vitro Antifungal Efficacy Validation cluster_2 Conclusion A Endophytic Fungus (Chaetomium sp.) B Fermentation and Extraction A->B C Isolation and Purification of Chaetoglobosins B->C D Structural Elucidation (NMR, MS) C->D E Mycelial Growth Inhibition Assay D->E Test Compounds F Determination of EC50 Values E->F H Morphological Observation (Scanning Electron Microscopy) E->H G Comparison with Commercial Fungicides F->G J Validation of Antifungal Efficacy G->J I Analysis of Hyphal Damage H->I I->J

Caption: Experimental workflow for validating antifungal efficacy.

This guide demonstrates that certain chaetoglobosins exhibit potent antifungal activity against Botrytis cinerea, in some cases surpassing the efficacy of commercial fungicides.[1] The provided experimental protocols offer a framework for further research and development of these natural compounds as potential agricultural fungicides.

References

Safety Operating Guide

Safe Disposal of Chaetoglobosin E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Chaetoglobosin E as a cytotoxic and hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Consult the Safety Data Sheet (SDS) for specific handling instructions.

This guide provides comprehensive procedures for the safe disposal of this compound, a mycotoxin with cytotoxic properties.[1] Adherence to these steps is critical to protect laboratory personnel and the environment from potential harm.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, all materials that come into contact with this compound should be treated as hazardous.[2][3][4]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile), double-gloving recommended.[5]
Body Protection Lab Coat/GownDisposable gown, impermeable to chemicals.[5]
Eye Protection Safety Goggles/Face ShieldProvides a barrier against splashes and aerosols.[6][7]
Respiratory Protection RespiratorUse in a well-ventilated area or with a fume hood. An N95 respirator may be required for handling powders.[6]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.

Waste Segregation and Containment

Proper segregation of waste at the point of generation is crucial for safe disposal. All items contaminated with this compound must be disposed of as hazardous cytotoxic waste.[2][3]

Waste TypeContainer RequirementDisposal Notes
Solid Waste Puncture-proof, leak-proof container with a lid, clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste".Includes contaminated gloves, gowns, pipette tips, vials, and lab paper.
Liquid Waste Leak-proof, shatter-resistant container, clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste".Includes unused solutions, and the first rinse from decontaminating glassware. Do not dispose of down the drain.[2]
Sharps Waste Puncture-proof sharps container, clearly labeled "Cytotoxic Sharps Waste".Includes needles, syringes, and contaminated glass slides.

Table 2: Waste Segregation and Container Specifications.

Step-by-Step Disposal Procedure

Step 1: Preparation

  • Designate a specific area for waste accumulation.

  • Ensure all necessary waste containers are properly labeled and within reach.

  • Don the required PPE as outlined in Table 1.

Step 2: Waste Collection

  • Solid Waste: Place all contaminated solid materials directly into the designated cytotoxic solid waste container.

  • Liquid Waste: Carefully pour liquid waste into the designated cytotoxic liquid waste container. Use a funnel to prevent spills.

  • Sharps Waste: Dispose of all contaminated sharps immediately into the cytotoxic sharps container.

Step 3: Container Management

  • Keep all waste containers closed except when adding waste.[8]

  • Do not overfill containers; they should be sealed when approximately three-quarters full.[2]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Step 4: Scheduling Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Decontamination Procedures

All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.

Step 1: Initial Cleaning

  • Use a detergent solution to wipe down all potentially contaminated surfaces.[2]

  • Wipe in one direction, starting from the cleanest area and moving towards the most contaminated area.[2]

  • Dispose of the cleaning materials as cytotoxic solid waste.[2]

Step 2: Disinfection/Inactivation

  • After cleaning, wipe the surfaces with a 70% ethanol or a freshly prepared 10% bleach solution.

  • Allow for the appropriate contact time as specified by your institution's protocols.

  • If using bleach, follow with a water rinse to prevent corrosion of surfaces.

Step 3: Final Cleaning

  • Perform a final rinse with sterile water.

  • Dispose of all cleaning materials in the cytotoxic solid waste container.

Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp paper towels to avoid generating dust.[6][7]

  • Clean: Following containment, decontaminate the area as described in the Decontamination Procedures section.

  • Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal A Identify this compound Waste B Don Appropriate PPE A->B C Prepare Labeled Waste Containers B->C D Solid Waste? C->D E Liquid Waste? D->E No G Place in Cytotoxic Solid Waste Bin D->G Yes F Sharps Waste? E->F No H Pour into Cytotoxic Liquid Waste Container E->H Yes I Place in Cytotoxic Sharps Container F->I Yes J Seal Containers When 3/4 Full G->J H->J I->J K Store in Designated Secure Area J->K L Contact EHS for Pickup K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetoglobosin E
Reactant of Route 2
Chaetoglobosin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.